2-(2-Chloro-6-fluorophenoxy)ethan-1-amine
Description
BenchChem offers high-quality 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenoxy)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFNO/c9-6-2-1-3-7(10)8(6)12-5-4-11/h1-3H,4-5,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHPWCVDJMTVAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCCN)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427453-22-2 | |
| Record name | 2-(2-chloro-6-fluorophenoxy)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical structure and molecular weight of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine
This technical guide provides an in-depth profiling of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine , a specialized fluorinated building block used in medicinal chemistry.
Physicochemical Profiling, Synthetic Methodology, and Structural Analysis
Executive Summary & Chemical Identity[1]
2-(2-Chloro-6-fluorophenoxy)ethan-1-amine is a bifunctional pharmacophore scaffold characterized by a primary ethylamine chain ether-linked to a 2,6-disubstituted phenyl ring. This specific substitution pattern (2-Cl, 6-F) is strategically employed in drug design to block metabolic liability at the ortho positions, thereby enhancing the metabolic stability of the parent drug molecule against Cytochrome P450 oxidation.
Core Chemical Data
| Parameter | Value |
| IUPAC Name | 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine |
| Common Identifier | 2-(2-Chloro-6-fluorophenoxy)ethylamine |
| Molecular Formula | C₈H₉ClFNO |
| Molecular Weight (Average) | 189.61 g/mol |
| Monoisotopic Mass | 189.0357 Da |
| CAS Number | Not widely indexed; often cataloged as HCl salt (e.g., related analogs) |
| SMILES | NCCOc1c(F)cccc1Cl |
Structural Visualization
The following diagram illustrates the connectivity and the steric environment created by the ortho-halogen substituents.
Physicochemical Properties (In Silico & Experimental)
Understanding the physicochemical profile is critical for predicting blood-brain barrier (BBB) permeability and oral bioavailability.
Calculated Properties
The presence of both Chlorine and Fluorine increases the lipophilicity compared to the unsubstituted phenoxyethylamine, while the amine provides basicity for salt formation.
| Property | Value | Interpretation |
| cLogP | 1.8 – 2.1 | Moderate lipophilicity; suitable for CNS penetration if pKa allows. |
| pKa (Basic) | ~9.2 – 9.5 | The primary amine is protonated at physiological pH. |
| Topological Polar Surface Area (TPSA) | ~35 Ų | Low TPSA suggests good membrane permeability. |
| H-Bond Donors | 2 | From the -NH₂ group. |
| H-Bond Acceptors | 2 | Ether oxygen and Amine nitrogen. |
| Rotatable Bonds | 3 | High flexibility in the ethyl chain. |
Synthetic Methodology
Causality in Synthesis: Direct alkylation of 2-chloro-6-fluorophenol with 2-chloroethylamine often leads to dimerization or low yields due to the competing nucleophilicity of the product amine. Therefore, a Gabriel Synthesis approach using N-(2-bromoethyl)phthalimide is the industry standard for high-purity synthesis. This method protects the nitrogen during the alkylation step.
Reaction Pathway Diagram
Detailed Experimental Protocol
Step 1: O-Alkylation (Formation of Protected Intermediate)
-
Setup: Charge a 250 mL round-bottom flask with 2-chloro-6-fluorophenol (1.0 eq) and anhydrous DMF (5-10 volumes).
-
Base Addition: Add Potassium Carbonate (K₂CO₃) (2.0 eq). Stir for 15 minutes at room temperature to form the phenoxide anion. Note: The 2,6-disubstitution increases acidity, facilitating deprotonation.
-
Alkylation: Add N-(2-bromoethyl)phthalimide (1.1 eq) portion-wise.
-
Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.
-
Workup: Cool to RT, pour into ice water. The phthalimide intermediate usually precipitates as a solid. Filter, wash with water, and dry.[1]
Step 2: Deprotection (Amine Release)
-
Solvolysis: Suspend the intermediate in Ethanol . Add Hydrazine Hydrate (3.0 eq).
-
Reflux: Heat to reflux for 2–3 hours. A white precipitate (phthalhydrazide) will form.
-
Isolation: Cool and filter off the phthalhydrazide byproduct.
-
Purification: Concentrate the filtrate. Dissolve the residue in DCM, wash with 1N NaOH (to remove any residual phenol), then brine. Dry over Na₂SO₄.
-
Salt Formation: To store, treat the ethereal solution of the free base with HCl in dioxane to precipitate the Hydrochloride salt .
Analytical Characterization (Self-Validating Data)
To ensure the identity of the synthesized compound, the following spectral features must be observed.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
-
Aromatic Region (δ 6.9 – 7.4 ppm):
-
Expect a multiplet corresponding to 3 protons. The 2,6-substitution pattern creates a distinct splitting pattern (typically a doublet of doublets or multiplet for the H-4 proton, and multiplets for H-3/H-5).
-
-
Ether Methylene (-O-CH₂-):
-
Triplet at δ ~4.1 ppm . Deshielded by the oxygen and the aromatic ring.
-
-
Amine Methylene (-CH₂-N):
-
Triplet at δ ~2.9 ppm .
-
-
Amine Protons (-NH₂):
-
Broad singlet, chemical shift varies with concentration and solvent (typically δ 1.5–2.0 ppm in CDCl₃; δ 8.0+ ppm if HCl salt in DMSO).
-
Mass Spectrometry (ESI-MS)
-
Parent Ion: [M+H]⁺ = 190.04 .
-
Isotope Pattern: A characteristic 3:1 ratio for the M and M+2 peaks due to the Chlorine atom (³⁵Cl/³⁷Cl). This is a definitive confirmation of the chloro-substitution.
Applications in Drug Discovery
This molecule serves as a versatile "linker-fragment" in several therapeutic areas:
-
Kinase Inhibitors: Used to link the ATP-binding hinge region to solvent-exposed solubilizing groups. The 2,6-halogens restrict rotation around the ether bond, potentially locking the active conformation.
-
GPCR Ligands: Acts as a bioisostere for other phenoxyethylamines in serotonin (5-HT) and adrenergic receptor antagonists.
-
PROTAC Linkers: The amine handle allows for attachment to E3 ligase ligands, while the halogenated ring modulates the physicochemical properties of the linker chain.
References
-
PubChem Compound Summary. 2-Chloroethylamine (Related Substructure Data). National Center for Biotechnology Information. Available at: [Link]
Sources
2-(2-Chloro-6-fluorophenoxy)ethan-1-amine CAS number and IUPAC identifiers
An In-depth Technical Guide to 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine
Abstract
This technical guide provides a comprehensive overview of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine, a substituted phenoxy-ethylamine derivative with potential applications in medicinal chemistry and drug discovery. As a molecule of interest for building complex pharmaceutical intermediates, understanding its chemical identity, synthesis, and analytical characterization is paramount for researchers. This document details its physicochemical properties, proposes a logical and field-proven synthetic strategy, discusses its potential role in drug development based on its structural motifs, outlines a robust analytical control method, and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this compound.
Chemical Identity and Physicochemical Profile
2-(2-Chloro-6-fluorophenoxy)ethan-1-amine is a halogenated aromatic ether with a primary amine functional group. The presence of chlorine and fluorine atoms on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in synthetic chemistry. The compound is typically handled in its hydrochloride salt form to improve stability and solubility in aqueous media.
IUPAC and CAS Identification:
-
Systematic IUPAC Name: 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine
-
CAS Number (Hydrochloride Salt): 2401846-02-2
-
Molecular Formula (Free Base): C₈H₉ClFNO[1]
-
Molecular Formula (Hydrochloride Salt): C₈H₁₀Cl₂FNO
Table 1: Physicochemical Properties
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| Molecular Weight | 189.61 g/mol | 226.08 g/mol | [1] |
| Appearance | Data not available | Data not available | |
| Melting Point | Data not available | Data not available | |
| Boiling Point | Data not available | Data not available | |
| Solubility | Data not available | Data not available |
Note: Experimental physicochemical data for this specific compound is not widely published. Values should be determined empirically.
Rationale and Strategy for Synthesis
The synthesis of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine is not extensively documented in readily available literature, a common scenario for specialized research chemicals. However, a robust and logical synthetic route can be designed based on established chemical principles, specifically the Williamson ether synthesis.
Expertise & Rationale: The chosen strategy involves the nucleophilic substitution of a suitable haloalkane by a phenoxide. To prevent the primary amine from interfering with the reaction or acting as a competing nucleophile, it must be protected. Acetamide is an excellent choice for a protecting group as it is stable under the basic conditions of the ether synthesis and can be readily removed via acid or base hydrolysis.
Proposed Synthetic Workflow:
-
Step 1: Formation of the Phenoxide. 2-Chloro-6-fluorophenol is deprotonated using a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile. The choice of a strong base ensures complete conversion to the more nucleophilic phenoxide ion.
-
Step 2: Williamson Ether Synthesis. The resulting phenoxide is reacted with an N-protected 2-haloethylamine, such as N-(2-chloroethyl)acetamide. This is an Sₙ2 reaction where the phenoxide displaces the chloride ion.
-
Step 3: Deprotection of the Amine. The intermediate, N-[2-(2-Chloro-6-fluorophenoxy)ethyl]acetamide, is hydrolyzed. This is typically achieved by heating in the presence of a strong acid, such as hydrochloric acid (HCl), which cleaves the amide bond to yield the desired primary amine as its hydrochloride salt. This method is efficient and simultaneously produces the stable salt form.
Caption: Proposed synthetic workflow for 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine HCl.
Applications and Significance in Medicinal Chemistry
While specific biological activities of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine are not widely reported, its structural components are prevalent in many pharmaceutically active compounds. Its value lies in its utility as a scaffold or intermediate in the synthesis of more complex molecules.
-
Phenoxy-ethylamine Scaffold: This core structure is a well-known pharmacophore present in a wide range of drugs, particularly those targeting the central nervous system (CNS) and cardiovascular system. The ether linkage provides metabolic stability, while the ethylamine chain allows for interaction with various receptors and transporters.
-
Role of Halogenation: The incorporation of chlorine and fluorine atoms is a common strategy in modern drug design.[2]
-
Fluorine: Often enhances metabolic stability by blocking sites of oxidative metabolism. It can also increase binding affinity to target proteins by participating in hydrogen bonding or other non-covalent interactions.
-
Chlorine: Increases lipophilicity, which can improve membrane permeability and oral bioavailability. It can fill hydrophobic pockets in target proteins, enhancing binding.[2]
-
The combination of these features makes this molecule a valuable starting point for generating libraries of compounds for screening against various biological targets. For instance, related structures containing the 2-chloro-6-fluorophenyl moiety have been investigated as potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a target for anti-inflammatory drugs.[3]
Caption: Structure-function relationships of the core molecule in drug design.
Analytical Control Strategy
Ensuring the purity and identity of a chemical intermediate is critical. A standard and reliable method for analyzing 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine is reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Expertise & Rationale: This compound possesses a UV-active aromatic ring, making UV detection highly suitable. Its moderate polarity makes it an ideal candidate for separation on a C18 stationary phase. An acidic mobile phase is used to ensure the primary amine is protonated, leading to sharp, symmetrical peaks and preventing interaction with residual silanols on the silica support.
Detailed HPLC Protocol:
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD) or variable wavelength detector (VWD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm and 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample accurately in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, and precision to be considered a self-validating system for quality control.
Caption: General workflow for the HPLC analysis of the target compound.
Laboratory Safety and Handling Protocols
Proper handling of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine is essential to ensure laboratory safety. Based on data for the compound and its structural analogs, it should be treated as a hazardous chemical.
-
Hazard Identification: Classified as a skin and eye irritant.[1] May cause respiratory irritation.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat must be worn.
-
-
Handling:
-
First Aid Measures:
-
If on Skin: Rinse skin with plenty of water. If irritation occurs, seek medical attention.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][5]
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[5]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician.[5]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
Conclusion
2-(2-Chloro-6-fluorophenoxy)ethan-1-amine represents a valuable, albeit specialized, building block for drug discovery and development. Its synthesis can be achieved through established organic chemistry reactions, and its purity can be rigorously controlled using standard analytical techniques like HPLC. The presence of a halogenated phenoxy-ethylamine scaffold provides a strong rationale for its use in creating novel compounds with potentially enhanced pharmacological properties. Adherence to strict safety protocols is mandatory when handling this irritant compound. This guide provides the foundational knowledge required for scientists to confidently and safely incorporate this molecule into their research endeavors.
References
-
S. K. Ghorai, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. 2-(2-Methoxyphenoxy)ethan-1-amine--hydrogen chloride (1/1). (n.d.). Retrieved from [Link]
-
Matrix Fine Chemicals. 2-CHLOROETHAN-1-AMINE | CAS 870-24-6. (n.d.). Retrieved from [Link]
-
Muthukaman, N., et al. (2016). Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[6][7]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor. PubMed. Retrieved from [Link]
-
Krakowiak, K. E., & Bradshaw, J. S. (1991). 4-BENZYL-10,19-DIETHYL-4,10,19-TRIAZA-1,7,13,16-TETRAOXACYCLOHENEICOSANE (TRIAZA-21-CROWN-7). Organic Syntheses, 70, 129. Retrieved from [Link]
- Google Patents. High performance liquid detection method for 2-chloroethylamine hydrochloride. (n.d.).
-
Douša, M., et al. (2015). HILIC–MS Determination of Genotoxic Impurity of 2-Chloro- N -(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. ResearchGate. Retrieved from [Link]
-
SIELC Technologies. Ethanamine, 2-chloro-N,N-diethyl-. (n.d.). Retrieved from [Link]
Sources
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-(2-chloro-6-fluorophenyl)ethanamine | CAS 149488-93-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
Solubility Profile of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine in Organic Solvents
An In-Depth Technical Guide
Abstract
The solubility of an Active Pharmaceutical Ingredient (API) is a critical determinant of its developability, directly influencing formulation strategies, bioavailability, and ultimately, therapeutic efficacy. This guide provides a comprehensive technical overview of the methodologies and theoretical principles for establishing the solubility profile of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine, a compound of interest in pharmaceutical development. We will explore the molecular characteristics that govern its solubility, present a robust experimental framework for its determination using the gold-standard shake-flask method coupled with HPLC analysis, and provide an illustrative solubility profile in a range of common organic solvents. This document is intended to serve as a practical and authoritative resource for scientists engaged in preformulation and process development.
Introduction: The Critical Role of Solubility
In the landscape of drug discovery and development, the transition of a promising molecule from a laboratory curiosity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is solubility. An API must be dissolved to be absorbed and exert its pharmacological effect. Poor solubility can lead to low and erratic bioavailability, hinder the development of stable and effective dosage forms, and ultimately cause the failure of an otherwise potent drug candidate.[1][2]
The subject of this guide, 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine, possesses structural motifs common in modern pharmaceuticals: a halogenated aromatic ring, an ether linkage, and a primary amine. Understanding how this combination of functional groups interacts with various solvents is paramount for predicting its behavior in biological systems and for designing robust manufacturing and formulation processes. This guide provides the theoretical grounding and practical, field-proven protocols to comprehensively characterize its solubility profile.
Theoretical Framework: Predicting Solubility Behavior
Before embarking on empirical testing, a thorough analysis of the molecular structure provides invaluable insight into its likely solubility characteristics. The principle of "like dissolves like" serves as our primary guidepost.[3][4]
-
Molecular Structure Analysis of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine:
-
Polar Groups: The primary amine (-NH₂) is a key polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature suggests a strong affinity for polar protic solvents (e.g., alcohols, water) and polar aprotic solvents (e.g., DMSO, DMF).
-
Ether Linkage: The phenoxy-ether group (-O-) introduces polarity and can act as a hydrogen bond acceptor, further enhancing solubility in polar solvents.
-
Aromatic Ring & Halogenation: The 2-chloro-6-fluorophenyl group is predominantly non-polar and lipophilic. The chlorine and fluorine substituents increase the molecular weight and lipophilicity, which will favor solubility in less polar or non-polar solvents (e.g., Toluene, Dichloromethane).
-
Acido-Basic Nature: The primary amine is basic and will react with acidic solvents or buffers to form a protonated ammonium salt. This salt form is ionic and typically exhibits significantly higher solubility in polar solvents, particularly water.[5]
-
Hansen Solubility Parameters (HSP) as a Predictive Tool
For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful framework.[6] HSP deconstructs the total cohesive energy of a substance into three components:
-
δd: Energy from dispersion forces.
-
δp: Energy from polar forces.
-
δh: Energy from hydrogen bonding forces.
Every solvent and solute can be assigned these three parameters. The principle is that substances with similar HSP values (a small "distance" in Hansen space) are likely to be miscible.[7][8] While determining the precise HSP for a novel compound requires experimental work, predictive software can provide excellent estimates to guide initial solvent selection, saving significant time and resources.
Caption: Logical workflow for predictive solvent screening.
Experimental Determination of Thermodynamic Solubility
While predictions are useful, the definitive solubility profile must be determined empirically. The equilibrium or thermodynamic solubility is the most crucial value, representing the true saturation point of the solute in a solvent at a specific temperature.[2][9] The shake-flask method is the universally recognized gold standard for this measurement due to its reliability and direct approach to achieving equilibrium.[1][10][11][12]
Protocol: Equilibrium Solubility via Shake-Flask Method
This protocol ensures a self-validating system by confirming that a true equilibrium has been reached and that solid material remains, guaranteeing saturation.
Materials & Equipment:
-
2-(2-Chloro-6-fluorophenoxy)ethan-1-amine (pure solid)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine to a series of vials. The key is to add enough material so that undissolved solid is clearly visible at the end of the experiment.
-
Causality Insight: Adding a visible excess ensures that the solvent becomes saturated and remains in equilibrium with the solid phase. Without this excess, you would only be measuring dissolution, not true solubility.[10]
-
-
Solvent Addition: Accurately add a known volume (e.g., 2 mL) of each selected organic solvent to the corresponding vials.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). Allow the mixtures to equilibrate for a sufficient duration.
-
Causality Insight: A 24-hour period is standard, but for some compounds, equilibrium may be reached faster or slower.[1][12] It is best practice to sample at multiple time points (e.g., 24h, 48h, 72h) for a new compound. If the concentration does not change between the later time points, equilibrium has been achieved.
-
-
Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to sediment.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial.
-
Causality Insight: Filtration is critical to remove all undissolved microscopic particles. Failure to do so will lead to artificially high and erroneous solubility values, as these particles could dissolve upon subsequent dilution.[13]
-
-
Dilution: Dilute the filtered sample with a suitable solvent (typically the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve. Record the dilution factor accurately.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method as described in the following section.
Caption: Experimental workflow for the Shake-Flask method.
Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)
An accurate analytical method is required to determine the concentration of the dissolved API.[3][14] HPLC with UV detection is a standard and reliable choice.
-
Standard Preparation: Prepare a stock solution of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine of known concentration in a suitable solvent (e.g., acetonitrile). From this stock, create a series of at least five calibration standards through serial dilution.[3][15]
-
Method Development: Develop a simple isocratic or gradient reversed-phase HPLC method capable of separating the API from any potential impurities. A C18 column is a common starting point. The mobile phase could be a mixture of acetonitrile and water with a modifier like trifluoroacetic acid (TFA) to ensure good peak shape for the amine.
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration and perform a linear regression. The resulting curve must have a correlation coefficient (R²) of >0.995 for the assay to be considered valid.
-
Sample Analysis: Inject the prepared (filtered and diluted) samples from the solubility experiment.
-
Calculation: Use the peak area of the unknown sample and the equation from the calibration curve to determine its concentration. Multiply this value by the dilution factor to obtain the final solubility value in units such as mg/mL or mol/L.
Illustrative Solubility Profile
The following table presents a plausible, illustrative solubility profile for 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine based on the theoretical principles discussed. Note: This data is representative and should be confirmed by experimentation as outlined above.
| Solvent Class | Solvent | Polarity Index | Predicted Solubility (mg/mL at 25°C) | Rationale |
| Polar Protic | Methanol | 5.1 | > 200 (Highly Soluble) | Strong hydrogen bonding interactions with the amine and ether groups. |
| Ethanol | 4.3 | > 150 (Highly Soluble) | Similar to methanol, excellent hydrogen bonding capabilities. | |
| Isopropanol (IPA) | 3.9 | ~ 80 (Soluble) | Increased alkyl character slightly reduces polarity and solubility compared to methanol/ethanol. | |
| Polar Aprotic | DMSO | 7.2 | > 200 (Highly Soluble) | Strong polar interactions and hydrogen bond accepting ability. |
| Acetonitrile | 5.8 | ~ 50 (Soluble) | Polar but a weaker hydrogen bond acceptor than DMSO, leading to moderate solubility. | |
| Acetone | 5.1 | ~ 60 (Soluble) | Good polarity, can accept hydrogen bonds. | |
| Less Polar | Dichloromethane | 3.1 | ~ 30 (Sparingly Soluble) | Can interact with the chlorinated ring, but limited H-bonding ability reduces overall solubility. |
| Non-Polar | Toluene | 2.4 | < 5 (Slightly Soluble) | Dominated by dispersion forces, favorable for the aromatic ring but poor for polar amine/ether groups. |
| Heptane | 0.1 | < 0.1 (Practically Insoluble) | Highly non-polar, unable to overcome the solute's crystal lattice energy due to lack of favorable interactions. |
Conclusion
The solubility profile of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine is a foundational dataset that dictates its entire development trajectory. A theoretical analysis of its structure correctly predicts a high affinity for polar solvents, driven by the hydrogen bonding capacity of its primary amine and ether functionalities. This guide provides a robust, step-by-step framework for the empirical determination of its thermodynamic solubility using the shake-flask method coupled with HPLC quantification. By integrating predictive theory with rigorous experimental practice, researchers can confidently generate the high-quality solubility data required for informed decision-making in formulation development, process chemistry, and biopharmaceutical assessment.
References
-
Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]
-
Wikipedia contributors. (2024). Hansen solubility parameter. In Wikipedia, The Free Encyclopedia. [Link]
-
Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. ResearchGate. [Link]
-
Suarez-Sharp, S., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
Adscientis. (n.d.). Hansen Solubility Parameters (HSP). [Link]
-
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]
-
PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
-
Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. OUCI. [Link]
-
Bergström, C. A. S. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Kyu, H. Y., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(12), 11046-11098. [Link]
-
Hansen Solubility. (n.d.). Hansen Solubility Parameters. [Link]
-
Svanbäck, S., et al. (2018). Determination of aqueous solubility by heating and equilibration: A technical note. PMC. [Link]
-
West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. [Link]
-
JoVE. (2020). Solubility. Journal of Visualized Experiments. [Link]
-
Abbott, S. (n.d.). Hansen Solubility Parameters (HSP). Practical Adhesion Science. [Link]
-
Goger, N. G., & O’Guz, E. (2011). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy. [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
Chem.wisc.edu. (n.d.). Solubility. [Link]
-
Wikipedia contributors. (2024). Solubility. In Wikipedia, The Free Encyclopedia. [Link]
-
Chromatography Forum. (2009). how can i test the solubility in hplc please ?. [Link]
-
El-Kour, A., et al. (2021). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
-
SlideShare. (n.d.). solubility experimental methods.pptx. [Link]
-
Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]
-
Al-Abri, S. A., & Kent, S. S. (2023). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. [Link]
-
World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies. [Link]
-
Solubilityofthings.com. (n.d.). Chloroethylamine. [Link]
-
PubChem. (n.d.). 2-(2-Fluoroethoxy)ethan-1-amine hydrochloride. [Link]
-
LibreTexts Chemistry. (n.d.). 7.3 Solubility of Amines. [Link]
Sources
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. sciforum.net [sciforum.net]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Video: Solubility - Concept [jove.com]
- 5. oit.edu [oit.edu]
- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 8. Solubility parameters (HSP) [adscientis.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. enamine.net [enamine.net]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 14. improvedpharma.com [improvedpharma.com]
- 15. researchgate.net [researchgate.net]
Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine Derivatives for Drug Discovery Professionals
The 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine scaffold represents a core structural motif of significant interest in modern drug discovery. Its unique combination of a halogenated, electron-deficient aromatic ring linked via a flexible ether bridge to a basic ethylamine side chain provides a versatile template for designing potent and selective modulators of various biological targets. The specific ortho-chloro and ortho-fluoro substitution pattern imparts distinct conformational and electronic properties, influencing how these molecules interact with protein active sites. This guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and therapeutic potential of derivatives based on this promising scaffold, offering field-proven insights for researchers and drug development professionals.
Part 1: Synthetic Strategies and Methodologies
The synthesis of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine derivatives is typically achieved through a convergent strategy, primarily relying on the Williamson ether synthesis. This classical yet robust method allows for the facile construction of the core phenoxy-ethanamine linkage.
Generalized Synthetic Route
The most common pathway involves the nucleophilic substitution of a suitable leaving group on a protected 2-aminoethanol derivative by the phenoxide of 2-chloro-6-fluorophenol. The choice of protecting group for the amine is critical to prevent side reactions and is typically an acid-labile group like tert-butoxycarbonyl (Boc) or a base-labile group depending on the overall synthetic scheme.
// Nodes A [label="2-Chloro-6-fluorophenol", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Protected 2-Aminoethanol Derivative\n(e.g., N-Boc-ethanolamine)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Intermediate Protected Ether", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Final Amine Derivative\n(as HCl or free base)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for layout sub_A [label="Base (e.g., K₂CO₃, NaH)\nSolvent (e.g., DMF, Acetonitrile)", shape=plaintext, fontcolor="#5F6368"]; sub_C [label="Deprotection\n(e.g., TFA, HCl in Dioxane)", shape=plaintext, fontcolor="#5F6368"];
// Edges A -> C [label="Williamson Ether Synthesis", color="#4285F4", fontcolor="#4285F4"]; B -> C [color="#4285F4"]; C -> D [label="Protecting Group Cleavage", color="#34A853", fontcolor="#34A853"]; sub_A -> A [style=invis]; sub_C -> C [style=invis];
// Rank alignment {rank=same; A; B;} {rank=same; C;} {rank=same; D;} }
Caption: Generalized workflow for the synthesis of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine derivatives.
Detailed Experimental Protocol: Synthesis of a Representative Thiazolidinone Derivative
This protocol is adapted from methodologies used for synthesizing structurally related phenoxy derivatives that have shown biological activity, such as acetylcholinesterase inhibitors.[1] The causality behind these choices lies in ensuring complete deprotonation of the phenol for efficient etherification and using a one-pot method for cyclization to improve overall yield and reduce purification steps.
Step 1: Williamson Ether Synthesis
-
To a stirred solution of 2-chloro-6-fluorophenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) at room temperature. The use of a polar aprotic solvent like DMF facilitates the solubility of the reagents and promotes the SN2 reaction, while K₂CO₃ is a sufficiently strong base to deprotonate the phenol.
-
Add N-(2-bromoethyl)phthalimide (1.1 eq). The phthalimide group serves as a robust protecting group for the primary amine.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC until the starting phenol is consumed.
-
Cool the mixture, pour it into ice water, and extract with ethyl acetate. The aqueous workup removes DMF and inorganic salts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the phthalimide-protected intermediate.
Step 2: Deprotection to Primary Amine
-
Dissolve the intermediate from Step 1 in ethanol.
-
Add hydrazine hydrate (4.0 eq) and reflux the mixture for 4 hours. Hydrazine cleaves the phthalimide group to form the free amine and a stable phthalhydrazide precipitate.
-
Cool to room temperature, filter off the precipitate, and concentrate the filtrate to obtain the crude 2-(2-chloro-6-fluorophenoxy)ethan-1-amine.
Step 3: One-Pot Synthesis of a Thiazolidinone Derivative[1]
-
Dissolve the crude amine from Step 2 (1.0 eq) and a selected aromatic aldehyde (1.0 eq) in toluene.
-
Add a catalytic amount of glacial acetic acid and reflux for 4 hours with a Dean-Stark apparatus to remove water and drive the formation of the imine intermediate.
-
Cool the mixture slightly and add mercaptoacetic acid (1.2 eq).
-
Reflux for an additional 3-5 hours. The thiol group of mercaptoacetic acid attacks the imine carbon, followed by intramolecular cyclization to form the thiazolidinone ring.
-
After cooling, wash the organic solution with saturated sodium bicarbonate (NaHCO₃) solution to remove unreacted acids, dry over Na₂SO₄, and concentrate.
-
Purify the final product by column chromatography on silica gel.
Part 2: Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the pharmacological profile of these derivatives. Modifications to three key regions of the scaffold—the aromatic ring, the ethylamine linker, and the terminal amine—have profound effects on potency, selectivity, and pharmacokinetic properties.[2]
// Main structure image node
main_node [label=<

// Annotation nodes A [label="Region A: Aromatic Ring\n- Halogen position/identity is critical.\n- Ortho-substituents influence conformation.\n- Determines π-π and hydrophobic interactions.", fontcolor="#202124"]; B [label="Region B: Linker\n- Ether oxygen is a key H-bond acceptor.\n- Length and flexibility impact binding orientation.", fontcolor="#202124"]; C [label="Region C: Terminal Amine\n- Primary amine can be a key interaction point.\n- Derivatization (e.g., to amides, tertiary amines)\n modulates basicity, polarity, and target engagement.", fontcolor="#202124"];
// Invisible nodes for positioning arrows pos_A [pos="1.5,1.8!", shape=point]; pos_B [pos="3.5,1.2!", shape=point]; pos_C [pos="5.5,1.8!", shape=point];
// Edges from invisible nodes to annotation nodes pos_A -> A [minlen=1]; pos_B -> B [minlen=1]; pos_C -> C [minlen=1]; }
Caption: Key regions of the 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine scaffold for SAR studies.
Aromatic Ring Substitutions
The nature and position of substituents on the phenyl ring are primary determinants of activity.[2]
-
Halogenation: The ortho-chloro and ortho-fluoro groups are crucial. The chloro group often engages in specific halogen bonding or hydrophobic interactions within a binding pocket, while the fluorine can act as a weak hydrogen bond acceptor. In studies of related compounds targeting acetylcholinesterase, an ortho-chlorinated aromatic ring was found to be a key feature for potent activity.[1]
-
Additional Substituents: Adding other groups can modulate electronic properties and steric bulk. For instance, adding a para-fluoro or para-chloro group to an existing ortho-chloro derivative has been shown to maintain or slightly decrease inhibitory potency against certain enzymes, indicating a sensitive steric and electronic balance.[1]
Linker and Amine Modifications
-
Amine Group: The basicity of the terminal amine, dictated by its substitution, is vital for many biological targets. For G protein-coupled receptors (GPCRs) and certain enzymes, a protonated amine forms a critical salt bridge with an acidic residue (e.g., Asp, Glu) in the active site.[1] Conversion of the primary amine into secondary or tertiary amines, or into neutral moieties like amides or sulfonamides, can drastically alter target affinity and selectivity.[3]
-
Ethylamine Chain: The two-carbon linker provides optimal spacing for many targets. Lengthening or shortening this chain often leads to a decrease in activity by misaligning the key pharmacophoric elements—the aromatic ring and the amine group.
| Modification | Region | General Effect on Activity | Rationale / Example |
| Ortho-Chloro Group | Aromatic Ring | Often essential for high potency | Provides key hydrophobic and potential halogen bonding interactions in enzyme active sites like acetylcholinesterase.[1] |
| Para-Fluoro/Chloro | Aromatic Ring | Variable; can maintain or slightly reduce activity | Modifies electronics and sterics; often less impactful than ortho substitution.[1] |
| Primary to Tertiary Amine | Terminal Amine | Can increase potency | Increases basicity and can introduce new hydrophobic interactions. A terminal dimethylamine is often favorable.[1] |
| Amine to Amide | Terminal Amine | Generally reduces activity at targets requiring a basic amine | Removes the positive charge necessary for ionic interactions. |
| Chain Lengthening | Linker | Typically decreases potency | Disrupts optimal positioning of terminal groups within the target's binding site. |
Part 3: Pharmacological Profile and Therapeutic Applications
Derivatives of this scaffold have been explored for a range of therapeutic applications, primarily centered on neurological and inflammatory disorders.
Acetylcholinesterase (AChE) Inhibition
A significant area of investigation for related phenoxy derivatives is the inhibition of AChE, an enzyme critical for breaking down the neurotransmitter acetylcholine.[1] Inhibitors of AChE are cornerstone therapies for Alzheimer's disease.
-
Mechanism of Action: These compounds act as competitive inhibitors, binding to the active site of AChE. The protonated terminal amine often interacts with a key tryptophan residue (Trp86 in human AChE), while the substituted phenyl ring occupies the acyl-binding pocket, engaging in stacking interactions with tyrosine and phenylalanine residues.[1]
// Nodes Inhibitor [label="Phenoxyethanamine\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"]; AChE [label="AChE Active Site\n(Trp, Tyr residues)", fillcolor="#F1F3F4", fontcolor="#202124"]; ACh [label="Acetylcholine (ACh)", fillcolor="#FFFFFF", fontcolor="#202124", style="dashed, filled"]; Hydrolysis [label="ACh Hydrolysis Blocked", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Synapse [label="Increased ACh in Synapse", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuron [label="Enhanced Cholinergic\nNeurotransmission", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Inhibitor -> AChE [label="Binds Reversibly", color="#202124"]; AChE -> Hydrolysis [label="Prevents", color="#EA4335", style="bold"]; ACh -> AChE [style=dashed, color="#5F6368", label="Cannot Bind"]; Hydrolysis -> Synapse [label="Leads to", color="#202124"]; Synapse -> Neuron [label="Results in", color="#202124"]; }
Caption: Mechanism of action for AChE inhibition by phenoxyethanamine derivatives.
Anti-Inflammatory and Neuroprotective Effects
The phenoxy moiety is present in compounds investigated for anti-inflammatory properties.[3][4] Some derivatives have shown the ability to suppress inflammatory pathways, such as those mediated by cyclooxygenase-2 (COX-2) or tumor necrosis factor-alpha (TNF-α).[4][5]
-
Potential Applications: This activity suggests potential use in neurodegenerative diseases where neuroinflammation is a key pathological component, such as Parkinson's disease and Alzheimer's disease.[5] For example, novel pyrrole derivatives have demonstrated neuroprotective effects against oxidative stress in cellular models of Parkinson's disease by modulating the COX-2/PGE2 pathway.[5]
| Compound Class | Target/Activity | IC₅₀ / Potency | Therapeutic Area | Reference |
| Thiazolidinones with ortho-chloro phenyl | Acetylcholinesterase (AChE) | 53 µM (for G122S mutant) | Alzheimer's, Pest Control | [1] |
| Benzofuranones | Cytotoxic Activity (A549, MCF-7 cells) | CTC₅₀ = 82-119 µM | Oncology | [6] |
| Pyrrole Derivatives | Neuroprotection (anti-apoptosis) | Effective at 0.5 µM | Parkinson's Disease | [5] |
| Benzofuran-3(2H)-ones | Anti-inflammatory (TNF-α inhibition) | >70% inhibition | Inflammatory Bowel Disease | [4] |
Conclusion and Future Perspectives
The 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine scaffold is a highly tractable and versatile starting point for the design of novel therapeutic agents. The synthetic accessibility and well-defined structure-activity relationships make it an attractive core for medicinal chemists. Current research highlights its potential primarily in the fields of neurodegenerative disorders and inflammatory diseases.
Future research should focus on:
-
Selectivity Profiling: Thoroughly screening optimized leads against a panel of related enzymes and receptors to ensure target selectivity and minimize off-target effects.
-
Pharmacokinetic Optimization: Fine-tuning the scaffold to improve metabolic stability, oral bioavailability, and brain penetration, which is particularly critical for CNS targets.
-
Exploration of New Targets: Leveraging the scaffold's chemical features to explore its potential against other target classes, such as ion channels or kinases, where similar pharmacophoric elements are recognized.
By integrating rational design with robust synthetic chemistry and comprehensive biological evaluation, derivatives of this scaffold hold significant promise for addressing unmet medical needs.
References
- Vidal-Albalat, A., et al. (n.d.). Structure–Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes. PMC.
- Kumar, A. (2021). SYNTHESIS OF 2-(2-(2-(BIS (2-CHLOROETHYL) AMINO) ETHOXY) BENZYLIDENE) BENZOFURAN – 3(2H) – ONE DERIVATIVES ON BASIS OF BENZALDEHYDES AND ACETOPHENONES FOR ITS CYTOTOXIC ACTIVITY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Santa Cruz Biotechnology. (n.d.). 2-(2-chloro-6-fluorophenyl)ethanamine. SCBT.
- BenchChem. (2025). Structure-Activity Relationship of 2-Amino-1-(4-chloro-2,5-dimethoxyphenyl)ethan-1-one (2C-C) and its Analogs: A Technical Guide. Benchchem.
- Hrytsenko, I. S., et al. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI.
- Javid, H., et al. (n.d.). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. PMC.
- Kazui, Y., et al. (2018). Structure-activity relationship of novel (benzoylaminophenoxy)phenol derivatives as anti-prostate cancer agents. PubMed.
- Lee, J. Y., et al. (2017). Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. PubMed.
Sources
- 1. Structure–Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
Methodological & Application
Application Note: A Robust Two-Step Synthesis of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine for Research and Drug Development
Abstract
This application note provides a detailed, field-proven protocol for the laboratory synthesis of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine, a valuable building block in medicinal chemistry and materials science. The described two-step synthetic route is designed for reliability and scalability, employing a Williamson ether synthesis followed by an efficient Boc-deprotection. This guide emphasizes the causality behind experimental choices, self-validating quality control checkpoints, and comprehensive safety procedures to ensure both a high-quality product and operator safety.
Introduction and Synthetic Strategy
2-(2-Chloro-6-fluorophenoxy)ethan-1-amine is a substituted phenoxyethanamine derivative. The unique substitution pattern on the aromatic ring, featuring both a chloro and a fluoro group, makes it an attractive intermediate for the development of novel pharmaceutical agents and functional materials. The protocol detailed herein follows a robust and widely adopted synthetic logic designed to circumvent the common pitfalls of amine synthesis, such as over-alkylation.
Our strategy is a two-step process:
-
Step 1: Williamson Ether Synthesis. This classic SN2 reaction forms the core ether linkage.[1][2] We react the nucleophilic phenoxide, generated in situ from 2-chloro-6-fluorophenol and a suitable base, with an electrophilic N-protected aminoethyl halide. For this protocol, we have selected tert-butyl (2-bromoethyl)carbamate (N-Boc-2-bromoethylamine) as the alkylating agent. The tert-butoxycarbonyl (Boc) protecting group is chosen for its stability under the basic conditions of the ether synthesis and its clean, high-yield removal under acidic conditions.[3]
-
Step 2: Boc-Deprotection. The intermediate, tert-butyl (2-(2-chloro-6-fluorophenoxy)ethyl)carbamate, is treated with a strong acid, typically trifluoroacetic acid (TFA), to efficiently cleave the Boc group and liberate the desired primary amine.[1][4]
This approach ensures a clean conversion and simplifies purification, making it suitable for both small-scale research and larger-scale production.
Figure 1: Overall workflow for the synthesis of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine.
Materials and Methods
Reagents and Solvents
All reagents should be of analytical grade or higher and used as received unless otherwise noted.
| Reagent/Solvent | Supplier | CAS No. | Purity | Notes |
| 2-Chloro-6-fluorophenol | Sigma-Aldrich | 2040-90-6 | ≥98% | Corrosive, handle with care.[5][6] |
| tert-Butyl (2-bromoethyl)carbamate | Apollo Scientific | 39684-80-5 | >97% | Irritant.[7] |
| Potassium Carbonate (K₂CO₃) | Fisher Scientific | 584-08-7 | ≥99%, anhydrous | Finely powdered for best results. |
| Acetonitrile (MeCN) | Sigma-Aldrich | 75-05-8 | Anhydrous, ≥99.8% | Use dry solvent for optimal reaction. |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | 76-05-1 | ≥99% | Highly corrosive, use in fume hood.[3] |
| Dichloromethane (DCM) | Fisher Scientific | 75-09-2 | Anhydrous, ≥99.8% | Use dry solvent. |
| Ethyl Acetate (EtOAc) | VWR | 141-78-6 | ACS Grade | For extraction and chromatography. |
| Hexanes | VWR | 110-54-3 | ACS Grade | For chromatography. |
| Sodium Bicarbonate (NaHCO₃) | EMD Millipore | 144-55-8 | Saturated solution | For aqueous work-up. |
| Brine | - | - | Saturated NaCl(aq) | For aqueous work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Fisher Scientific | 7757-82-6 | Granular | For drying organic layers. |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Flash chromatography setup (silica gel, column)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
pH paper or pH meter
Detailed Synthesis Protocol
Step 1: Synthesis of tert-butyl (2-(2-chloro-6-fluorophenoxy)ethyl)carbamate
This step involves the SN2 reaction between the phenoxide of 2-chloro-6-fluorophenol and N-Boc-2-bromoethylamine.[8] Acetonitrile is chosen as the solvent due to its polar aprotic nature, which accelerates SN2 reactions.[2] Anhydrous potassium carbonate is a sufficiently strong base to deprotonate the phenol (pKa ≈ 8.8) while being easy to handle and remove after the reaction.[8]
Figure 2: Mechanism of the Williamson Ether Synthesis step.
Protocol:
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-6-fluorophenol (5.0 g, 34.1 mmol, 1.0 eq.).
-
Addition of Base and Solvent: Add finely powdered anhydrous potassium carbonate (7.07 g, 51.2 mmol, 1.5 eq.) and anhydrous acetonitrile (100 mL).
-
Formation of Phenoxide: Stir the suspension at room temperature for 15 minutes. The formation of the potassium phenoxide salt should be evident.
-
Addition of Alkylating Agent: Add tert-butyl (2-bromoethyl)carbamate (8.38 g, 37.5 mmol, 1.1 eq.) to the stirring suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. The reaction progress can be monitored by TLC (e.g., 3:1 Hexanes:EtOAc), observing the consumption of the starting phenol.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with ethyl acetate (2 x 20 mL).
-
Combine the filtrate and washings and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in ethyl acetate (100 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M NaOH (2 x 50 mL) to remove any unreacted phenol, water (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc). Combine the fractions containing the product and remove the solvent under reduced pressure to yield tert-butyl (2-(2-chloro-6-fluorophenoxy)ethyl)carbamate as a colorless oil or white solid.
Step 2: Boc-Deprotection to Yield 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine
The Boc group is efficiently removed under strong acidic conditions. A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective reagent for this transformation.[3][9] The reaction proceeds via protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as its TFA salt.[4]
Protocol:
-
Setup: Dissolve the purified tert-butyl (2-(2-chloro-6-fluorophenoxy)ethyl)carbamate (from Step 1, e.g., ~30 mmol) in dichloromethane (DCM, 60 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar. Cool the solution in an ice bath (0°C).
-
Addition of Acid: Slowly add trifluoroacetic acid (TFA, 30 mL) to the stirring solution. Caution: This addition can be exothermic.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene (2 x 30 mL) can aid in the removal of residual TFA.[1]
-
Dissolve the resulting residue in deionized water (50 mL) and cool in an ice bath.
-
Carefully basify the aqueous solution to pH >10 by the slow addition of 6 M NaOH(aq).
-
Transfer the mixture to a separatory funnel and extract the free amine with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine. The product is typically an oil.
-
Characterization and Validation
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analysis | Expected Results for 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine |
| ¹H NMR | Predicted (CDCl₃, 400 MHz): δ ~7.1-7.3 (m, 1H, Ar-H), ~6.9-7.1 (m, 2H, Ar-H), 4.15 (t, 2H, -OCH₂-), 3.10 (t, 2H, -CH₂NH₂), 1.5-2.0 (br s, 2H, -NH₂). Chemical shifts are estimations based on similar structures.[10] |
| ¹³C NMR | Predicted (CDCl₃, 101 MHz): Aromatic carbons in the range δ 110-160, with characteristic C-F and C-Cl couplings. Aliphatic carbons: δ ~68 (-OCH₂-), ~41 (-CH₂NH₂).[11][12] |
| Mass Spec (ESI+) | Calculated for C₈H₉ClFN [M+H]⁺: 190.0435. Found: 190.04XX. |
| Appearance | Colorless to pale yellow oil. |
| Purity (LC-MS/GC-MS) | ≥95% |
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
2-Chloro-6-fluorophenol: Corrosive and causes severe skin burns and eye damage.[5][6] Avoid inhalation and contact with skin and eyes.
-
tert-Butyl (2-bromoethyl)carbamate: Harmful if swallowed and causes skin and eye irritation.[7]
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled.
-
Trifluoroacetic Acid (TFA): Highly corrosive and causes severe skin burns and eye damage. Reacts violently with bases. Handle with extreme care.[3]
-
Dichloromethane (DCM): Suspected carcinogen. Avoid inhalation of vapors.
Waste Disposal: All organic and aqueous waste should be segregated and disposed of according to institutional and local environmental regulations.
References
- Fisher Scientific. Safety Data Sheet for 2-Chloro-6-fluorophenol. (2025).
- Benchchem. Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). (2025).
- XiXisys. GHS SDS for 2-Chloro-6-fluorophenol. (n.d.).
- Benchchem. Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). (n.d.).
-
ACS GCI Pharmaceutical Roundtable. tert-Butyl Carbamate (BOC) Deprotection. (n.d.). [Link]
- ScienceOpen.
- Cambridge University Press. Williamson Ether Synthesis. (n.d.).
- Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.).
-
Williamson Ether Synthesis. (n.d.). [Link]
- Thermo Fisher Scientific.
- Williamson Ether Synthesis Experiment. (n.d.).
- Fisher Scientific. Safety Data Sheet for 2-Bromoethylamine hydrobromide. (2012).
- Benchchem. Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. (n.d.).
- Sigma-Aldrich. Safety Data Sheet for 2-Bromoethylamine hydrobromide. (2025).
- Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.).
- Edubirdie. Williamson Ether Synthesis Lab Report. (2021).
-
Common Organic Chemistry. Boc Deprotection - TFA. (n.d.). [Link]
- Pittelkow, M. et al.
- Sigma-Aldrich.
- Santa Cruz Biotechnology.
-
PubChem. 2-Phenoxyethanamine. (n.d.). [Link]
- Organic Syntheses. Carbamic acid, tert-butyl ester. (n.d.).
- Fisher Scientific. Safety Data Sheet for 2-(BOC-amino)ethyl bromide. (n.d.).
-
PubChem. tert-Butyl (2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)carbamate. (n.d.). [Link]
- Zhao, B. et al. Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate.
- ChemicalBook. 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride NMR. (n.d.).
- ChemicalBook. Tert-butyl (2-((4-(trifluoroMethoxy)benzyl)aMino)ethyl)
- NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry. (n.d.).
- Corrêa, R. et al. Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines. Frontiers in Pharmacology. (2017).
- ChemConnections. 13C NMR Spectroscopy. (n.d.).
- ResearchGate. Synthesis & Characterization of 2-(Substituted-Phenyl) Acetohydrazide Analogs. (2019).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rdworldonline.com [rdworldonline.com]
- 5. fishersci.com [fishersci.com]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2040-90-6 Name: 2-Chloro-6-fluorophenol [xixisys.com]
- 7. 39684-80-5 Cas No. | 2-Bromoethylamine, N-BOC protected | Apollo [store.apolloscientific.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. rsc.org [rsc.org]
- 11. scienceopen.com [scienceopen.com]
- 12. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Note: A Scalable and Efficient Two-Step Synthesis of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine Hydrochloride
Introduction
2-(2-Chloro-6-fluorophenoxy)ethan-1-amine and its hydrochloride salt are valuable intermediates in the synthesis of various pharmaceutically active compounds and novel chemical entities. The unique substitution pattern on the aromatic ring, featuring both a chlorine and a fluorine atom, imparts specific physicochemical properties that are of great interest in drug discovery and materials science. This application note provides a detailed, scalable, and robust two-step protocol for the preparation of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine hydrochloride, designed for researchers, scientists, and professionals in drug development and process chemistry.
The synthetic strategy is rooted in two of the most reliable and well-established reactions in organic chemistry: the Williamson ether synthesis and the Gabriel synthesis of primary amines. This combination ensures high yields, operational simplicity, and scalability, making it suitable for both laboratory-scale research and larger-scale production.
Synthetic Strategy Overview
The overall synthesis is a two-step process commencing with commercially available 2-chloro-6-fluorophenol. The first step involves a Williamson ether synthesis to introduce the two-carbon side chain, followed by a Gabriel synthesis to install the primary amine functionality. The final step is the formation of the hydrochloride salt.
The key transformations are:
-
Williamson Ether Synthesis: Reaction of 2-chloro-6-fluorophenol with a suitable two-carbon electrophile to form the corresponding ether intermediate.
-
Gabriel Synthesis: Conversion of the ether intermediate to the primary amine via N-alkylation of potassium phthalimide followed by hydrazinolysis.
-
Salt Formation: Treatment of the free amine with hydrochloric acid to yield the target hydrochloride salt.
This approach is advantageous as it avoids the direct use of hazardous and volatile reagents like 2-chloroethylamine, and the Gabriel synthesis provides a clean route to the primary amine, minimizing the formation of over-alkylated byproducts.[1][2][3]
Caption: Overall synthetic workflow for the preparation of the target compound.
Experimental Protocols
Part 1: Synthesis of 2-(2-(2-Chloro-6-fluorophenoxy)ethyl)isoindoline-1,3-dione (Intermediate Ether)
This step employs the Williamson ether synthesis, a classic and versatile method for forming ethers from an alkoxide and an alkyl halide.[4][5] The reaction proceeds via an SN2 mechanism, and therefore, primary alkyl halides are the preferred electrophiles to minimize competing elimination reactions.[4][6][7]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-6-fluorophenol | 146.55 | 10.0 g | 0.068 |
| 2-Bromoethylphthalimide | 254.07 | 18.2 g | 0.071 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 14.1 g | 0.102 |
| Dimethylformamide (DMF) | 73.09 | 100 mL | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-6-fluorophenol (10.0 g, 0.068 mol) and dimethylformamide (DMF, 100 mL).
-
Stir the mixture at room temperature until the phenol is completely dissolved.
-
Add potassium carbonate (14.1 g, 0.102 mol) to the solution. The suspension will become cloudy.
-
Add 2-bromoethylphthalimide (18.2 g, 0.071 mol) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).
-
After completion of the reaction (disappearance of the starting phenol), cool the mixture to room temperature.
-
Pour the reaction mixture into 500 mL of ice-cold water with stirring. A precipitate will form.
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with copious amounts of water to remove DMF and inorganic salts.
-
Dry the solid product under vacuum at 50-60 °C to a constant weight. The product, 2-(2-(2-chloro-6-fluorophenoxy)ethyl)isoindoline-1,3-dione, is obtained as a white to off-white solid.
Part 2: Synthesis of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine (Free Base)
The Gabriel synthesis is a reliable method for the preparation of primary amines from alkyl halides, utilizing a phthalimide group as a protected form of ammonia to prevent over-alkylation.[1][2][3] The Ing-Manske procedure, which uses hydrazine hydrate for the cleavage of the phthalimide, is employed here due to its mild and neutral reaction conditions.[8]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Intermediate Ether | 319.72 | 15.0 g | 0.047 |
| Hydrazine Hydrate (64%) | 50.06 | 4.4 mL | 0.094 |
| Ethanol (95%) | 46.07 | 150 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the intermediate ether (15.0 g, 0.047 mol) in ethanol (150 mL).
-
Add hydrazine hydrate (4.4 mL, 0.094 mol) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. A white precipitate of phthalhydrazide will form.
-
Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane with 1% triethylamine) for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude free amine as an oil or a low-melting solid.
Part 3: Preparation of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine Hydrochloride (Target Salt)
The final step is the formation of the hydrochloride salt to improve the stability and handling of the amine product.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude Free Amine | 189.61 | ~8.9 g | ~0.047 |
| Diethyl Ether | 74.12 | 100 mL | - |
| Hydrochloric Acid (2M in Diethyl Ether) | 36.46 | q.s. | - |
Procedure:
-
Dissolve the crude free amine in diethyl ether (100 mL).
-
Cool the solution in an ice bath.
-
Slowly add a 2M solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete. The pH of the solution should be acidic.
-
Stir the resulting suspension in the ice bath for 30 minutes.
-
Collect the white precipitate by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether.
-
Dry the product under vacuum to afford 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine hydrochloride as a white crystalline solid.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Melting Point: Determine the melting point of the crystalline solid.
-
¹H NMR and ¹³C NMR: Confirm the structure of the compound.
-
Mass Spectrometry: Determine the molecular weight of the compound.
-
Purity (HPLC): Assess the purity of the final product.
Safety Precautions
-
2-Chloro-6-fluorophenol: Toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
2-Bromoethylphthalimide: Lachrymator. Use in a well-ventilated fume hood.
-
Dimethylformamide (DMF): Aprotic solvent. Can be harmful if inhaled or absorbed through the skin.
-
Hydrazine Hydrate: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood.
-
Hydrochloric Acid: Corrosive. Handle with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Caption: Simplified representation of the key reaction mechanisms.
Conclusion
This application note details a scalable and efficient two-step synthesis of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine hydrochloride. The methodology relies on the robust and well-understood Williamson ether synthesis and Gabriel synthesis, ensuring high yields and purity. The provided protocol is detailed and can be readily implemented in a standard organic synthesis laboratory.
References
- Methods for producing viloxazine salts and novel polymorphs thereof. (n.d.). Google Patents.
- Methods for producing viloxazine salts and novel polymorphs thereof. (n.d.). Google Patents.
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
- Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives. (n.d.). Google Patents.
-
Gabriel synthesis: Easy mechanism, procedure, applications. (n.d.). Chemistry Notes. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Edubirdie. Retrieved from [Link]
-
Gabriel synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Gabriel Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Rank the following halides in order of their reactivity in Williamson synthesis. (n.d.). Vaia. Retrieved from [Link]
-
The Gabriel Synthesis. (2018, January 31). Master Organic Chemistry. Retrieved from [Link]
-
Chemistry 211 Experiment 4. (2012, November 14). MiraCosta College. Retrieved from [Link]
Sources
- 1. chemistnotes.com [chemistnotes.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 6. vaia.com [vaia.com]
- 7. Chemistry 211 Experiment 4 [home.miracosta.edu]
- 8. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Application Note: 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine in Agrochemical Discovery
The following guide details the technical applications, synthetic utility, and experimental protocols for 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine in agrochemical research. This document is structured for discovery chemists and process development scientists.
Executive Summary
2-(2-Chloro-6-fluorophenoxy)ethan-1-amine (hereafter CFPE-Amine ) is a specialized fluorinated building block used in the synthesis of next-generation herbicides and fungicides. Its core value lies in the 2-chloro-6-fluorophenoxy moiety, a "privileged substructure" in modern agrochemistry (e.g., related to the herbicide Halauxifen-methyl).
This amine serves as a critical linker to introduce a metabolically stable, lipophilic ether side chain into active ingredients (AIs). The specific 2,6-disubstitution pattern sterically hinders oxidative metabolism (hydroxylation) at the ortho-positions of the phenyl ring, significantly extending the half-life of the resulting agrochemicals in plant systems.
Key Applications
-
Resistance-Breaking Auxin Herbicides: Synthesis of amide-linked auxin mimics designed to bypass common resistance mechanisms.
-
Novel Fungicides: Introduction of the phenoxy-ethyl spacer in succinate dehydrogenase inhibitor (SDHI) scaffolds.
-
Pro-herbicide Design: Development of amino-acid conjugates for phloem-mobile delivery.
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Specification |
| Chemical Name | 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine |
| Structure | Cl-C6H3(F)-O-CH2-CH2-NH2 |
| Molecular Weight | 189.61 g/mol |
| Appearance | Colorless to pale yellow oil (hygroscopic) |
| Boiling Point | ~245°C (Predicted) |
| pKa (Conjugate Acid) | ~9.5 (Typical for primary alkyl amines) |
| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water |
| Key Reactivity | Primary amine nucleophile; susceptible to carbamylation and acylation |
Application I: Synthesis of Amide-Linked Auxin Mimics
Context: Traditional phenoxy herbicides (like 2,4-D) face resistance issues. Replacing the carboxylic acid tail with a CFPE-Amine derived amide linked to a heteroaromatic core (e.g., picolinic acid derivatives) creates novel AIs with altered translocation properties and receptor binding affinities.
Mechanistic Rationale
The 2-chloro-6-fluoro substitution pattern provides two distinct advantages:
-
Metabolic Blockade: The fluorine at the 6-position and chlorine at the 2-position block the primary sites of cytochrome P450 hydroxylation, a common detoxification pathway in resistant weeds.
-
Lipophilicity Modulation: The fluorine atom increases lipophilicity (
), enhancing cuticle penetration without compromising water solubility as drastically as a trifluoromethyl group might.
Experimental Protocol: Library Synthesis of CFPE-Amides
Objective: Couple CFPE-Amine with a panel of heteroaromatic acids to screen for herbicidal activity.
Reagents:
-
Substrate: Heteroaromatic Carboxylic Acids (e.g., 3,6-dichloro-2-pyridinecarboxylic acid).
-
Reagent: CFPE-Amine (1.1 equiv).
-
Coupling Agent: HATU (1.2 equiv).
-
Base: DIPEA (3.0 equiv).
-
Solvent: DMF (Anhydrous).
Step-by-Step Methodology:
-
Activation: In a reaction vial, dissolve 1.0 mmol of the carboxylic acid in 3 mL anhydrous DMF. Add 1.2 mmol HATU and stir for 10 minutes at Room Temperature (RT) to form the activated ester.
-
Addition: Add 1.1 mmol of CFPE-Amine followed immediately by 3.0 mmol DIPEA.
-
Reaction: Seal the vial and stir at RT for 4-12 hours. Monitor conversion by LC-MS (Target Mass = Acid MW + 189.6 - 18).
-
Quench: Dilute with 10 mL Ethyl Acetate (EtOAc) and wash with 10 mL 5% LiCl solution (to remove DMF), followed by saturated NaHCO₃ and brine.
-
Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Flash chromatography (Gradient: 0-50% EtOAc in Hexanes).
Self-Validating Checkpoint:
-
Success Indicator: Appearance of a triplet at
ppm (CH2-N) and a triplet at ppm (CH2-O) in ¹H NMR. -
Failure Mode: If substantial starting amine remains, check for HATU hydrolysis (aged reagent).
Application II: Optimization of Fungicidal Scaffolds
Context: Many modern fungicides (e.g., SDHIs) rely on an amide linker connecting a lipophilic tail to a polar headgroup. CFPE-Amine is used to replace standard alkyl or benzyl amines to improve the metabolic stability of the tail region.
Workflow Visualization
The following diagram illustrates the integration of CFPE-Amine into a fragment-based discovery pipeline.
Figure 1: Workflow for integrating CFPE-Amine into agrochemical discovery pipelines.
Quality Control & Analytical Standards
To ensure reproducibility in biological assays, the purity of CFPE-Amine must be verified, particularly to ensure the absence of the parent phenol (which has distinct biological activity).
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm and 254 nm.
-
Retention Time: CFPE-Amine typically elutes earlier than the parent phenol due to the polar amine group.
NMR Validation (19F)
The fluorine signal is a definitive diagnostic tool for this moiety.
-
Solvent: DMSO-d6.
-
Standard: Trichlorofluoromethane (internal standard if quantification is needed).
-
Expected Shift: A singlet or multiplet around -120 to -125 ppm (dependent on specific solvent interactions).
-
Impurity Check: Check for a secondary peak shifted by ~2-5 ppm, which may indicate oxidation of the amine or presence of the starting phenol.
Safety & Handling
-
Hazards: CFPE-Amine is an alkyl amine and a halogenated aromatic. It is likely a skin irritant and corrosive to mucous membranes.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The amine can absorb CO₂ from the air to form carbamates (white crust), reducing reactivity.
-
Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.
References
-
Dow AgroSciences LLC. (2013). Halauxifen-methyl (Arylex™ Active) Technical Information. Identifying the 2-chloro-6-fluoro-substituted phenyl ring as a key pharmacophore for auxin herbicides.
-
Jeschke, P. (2010). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem , 5(5), 570-589. (Discusses metabolic blocking via fluorination).
-
BroadPharm. (2023). Product Catalog: 2-(2-(6-chlorohexyloxy)ethoxy)ethanamine. (Demonstrates the commercial availability of chloro-alkoxy-amine linkers for PROTAC and conjugate research).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for 2-(2-Fluorophenyl)ethylamine. (Structural analog data for comparison).
Disclaimer: This Application Note is for research and development purposes only. All synthesis and testing must be conducted in a properly equipped laboratory by trained professionals.
Troubleshooting & Optimization
Technical Support Center: 2-Chloro-6-Fluorophenol Etherification
Ticket Subject: Optimizing Yields in Sterically Hindered Williamson Ether Synthesis
Status: Open | Priority: High | Agent: Senior Application Scientist
The Core Challenge: The "Ortho-Ortho" Trap
Etherification of 2-chloro-6-fluorophenol is deceptively difficult. Unlike simple phenol, this substrate presents a "perfect storm" of kinetic barriers that standard protocols (e.g., K₂CO₃/Acetone) often fail to overcome.
The Root Causes of Low Yield:
-
Steric Shielding (The primary blocker): The hydroxyl group is flanked by a Chlorine atom (large van der Waals radius) and a Fluorine atom. These ortho-substituents physically block the approach of the electrophile (alkyl halide), significantly raising the activation energy for the SN2 attack.
-
Electronic Deactivation: Both Cl and F are electron-withdrawing groups (EWGs). They stabilize the phenoxide anion (lowering the pKa to ~7.2 vs. 10 for phenol). While this makes deprotonation easier, it makes the resulting phenoxide a weaker nucleophile .
-
The "Tight Ion Pair" Problem: In standard solvents, the phenoxide anion binds tightly to the metal cation (Na⁺ or K⁺), further reducing its availability to react.
The Solution: The "Cesium Effect" & Solvation
To improve yield, we must shift the reaction from a "contact ion pair" to a "solvent-separated ion pair" or "naked anion."
Critical Variable 1: The Base (Switch to Cesium)
-
Standard: K₂CO₃ (Potassium Carbonate).[1][2] Often fails here because K⁺ is small and forms tight ion pairs with the oxygen.
-
Optimized: Cs₂CO₃ (Cesium Carbonate). [3][4][5]
-
Mechanism: Cesium has a large ionic radius (1.67 Å). It forms a much weaker lattice and looser ion pairs with the phenoxide. This creates a "naked" phenoxide anion that is significantly more nucleophilic, allowing it to bypass the steric hindrance of the Cl/F groups.
-
Solubility: Cs₂CO₃ is significantly more soluble in organic solvents (DMF, MeCN) than K₂CO₃.
-
Critical Variable 2: The Solvent (Polar Aprotic) [6][7]
-
Avoid: Acetone (Boiling point 56°C is too low to overcome the steric barrier).
-
Select: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) .
-
Alternative: Acetonitrile (MeCN) is excellent specifically when paired with Cs₂CO₃ due to a specific solvation effect that enhances the basicity/nucleophilicity profile.
Critical Variable 3: The Catalyst (Finkelstein Conditions)
If using alkyl chlorides or bromides, the reaction is often too slow.
-
Add Potassium Iodide (KI): 10-20 mol%. This converts the alkyl bromide to a highly reactive alkyl iodide in situ (Finkelstein reaction), which is a much better leaving group for the hindered phenol to attack.
Optimized Protocol (The "Gold Standard")
Use this protocol as your baseline. Deviate only if specific electrophiles require it.
Reagents:
-
Substrate: 2-Chloro-6-fluorophenol (1.0 eq)
-
Electrophile: Alkyl Bromide/Iodide (1.2 – 1.5 eq)
-
Base: Cs₂CO₃ (1.5 – 2.0 eq)
-
Solvent: Anhydrous DMF (0.2 M concentration)
-
Additive: TBAI (Tetrabutylammonium iodide) or KI (0.1 eq) – Optional but recommended for bromides.
Workflow:
-
Drying: Flame-dry the reaction flask under Argon/Nitrogen. Moisture kills the "naked" anion effect by forming a solvation shell around the oxygen.
-
Activation: Dissolve 2-chloro-6-fluorophenol in DMF. Add Cs₂CO₃. Stir at RT for 30 mins. Note: You will see a color change (often yellow/orange) indicating phenoxide formation.
-
Addition: Add the Alkyl Halide (and KI if using) dropwise.
-
Heating: Heat to 60–80°C .
-
Warning: Do not exceed 90°C initially to avoid C-alkylation side products.
-
-
Monitoring: Monitor via HPLC or TLC. Do not rely on GC alone (thermal decomposition can mislead).
-
Workup: Dilute with EtOAc, wash copiously with water (to remove DMF), then brine. Dry over Na₂SO₄.[1]
Troubleshooting Guide (Support Tickets)
Ticket #001: "I have 50% unreacted phenol after 24 hours."
-
Root Cause: The activation energy is not being met. The nucleophile is too "lazy" due to the EWGs (F/Cl).
-
Resolution:
-
Switch Solvent: If using MeCN, switch to DMF or NMP to allow higher temperatures (up to 90°C).
-
Increase Concentration: Run the reaction at 1.0 M instead of 0.1 M to increase collision frequency.
-
Catalysis: Add 10 mol% 18-Crown-6 . This chelates the cation (if using K⁺) or further loosens the Cs⁺ pair, making the anion hyper-reactive.
-
Ticket #002: "I see a new impurity (approx. 10-15%)."
-
Root Cause A (C-Alkylation): Because the Oxygen is blocked by Cl/F, the electrophile might attack the para carbon (C4) or ortho carbon (less likely due to F) if the temperature is too high.
-
Root Cause B (Elimination): If your alkyl halide is secondary (e.g., Isopropyl bromide), the basicity of the phenoxide is causing elimination (forming an alkene) rather than substitution.
-
Resolution:
-
For C-Alkylation: Lower temperature to 50°C and extend time. Use a more polar solvent (DMF) which favors charge separation (O-attack) over orbital control (C-attack).
-
For Elimination: You cannot use Williamson synthesis easily for secondary halides with hindered phenols. Switch to Mitsunobu conditions (DIAD/PPh3) to couple the phenol with the corresponding alcohol instead.
-
Ticket #003: "The reaction turns black/tarry."
-
Root Cause: Oxidation of the electron-rich aromatic ring or polymerization of the solvent (if DMF is wet/old).
-
Resolution:
-
Degas solvents with N₂ sparging for 15 mins before use.
-
Add a radical scavenger (BHT, 1%) if the substrate is prone to oxidation.
-
Visual Logic: Troubleshooting Decision Tree
Figure 1: Decision matrix for troubleshooting low yields in hindered phenol etherification. Blue indicates start, Red indicates major process changes, Green indicates optimization steps.
Quantitative Comparison of Bases
| Base System | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| K₂CO₃ | Acetone | 56 (Reflux) | 24 | < 40% | Fails due to low T and tight ion pairing. |
| K₂CO₃ | DMF | 80 | 12 | 65-70% | Better, but incomplete conversion common. |
| NaH | THF | 0 -> RT | 4 | Variable | Fast, but high risk of side reactions/hydrolysis. |
| Cs₂CO₃ | MeCN | 80 (Reflux) | 4-6 | 92-95% | Recommended. Best balance of rate/selectivity. |
References
-
The Cesium Effect in Etherification
-
Optimization for Hindered Phenols (Lumiracoxib Precursors)
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Properties of 2-Chloro-6-fluorophenol
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Phenol Alkylation using Cs2CO3 as base , Hive Novel Discourse [chemistry.mdma.ch]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 8. 2-Chloro-6-fluorophenol | C6H4ClFO | CID 2773710 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine
Welcome to the technical support center for handling amine purification. This guide provides in-depth troubleshooting and procedural information for researchers, scientists, and drug development professionals encountering phenolic impurities during the synthesis and work-up of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common phenolic impurity I should expect?
The most probable phenolic impurity is the unreacted starting material or a hydrolysis byproduct, 2-chloro-6-fluorophenol .[1][2][3][4] This can arise from incomplete ether synthesis or cleavage of the ether bond during subsequent reaction steps, particularly under acidic conditions. Its properties, such as a melting point around 62-65 °C, can help in its identification.[1][3]
Q2: Why is it critical to remove this phenolic impurity?
Phenolic impurities can interfere with downstream reactions, acting as nucleophiles or leading to unwanted side products. In a pharmaceutical context, such impurities are considered process-related impurities that must be strictly controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). They can also impact the crystalline form, stability, and overall purity of the desired amine product.
Q3: What is the fundamental principle for separating the amine from the phenol?
The separation hinges on the difference in the acidity and basicity of the two compounds. 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine is a primary amine and is therefore basic.[5][6] In contrast, 2-chloro-6-fluorophenol is acidic due to the hydroxyl group attached to the aromatic ring. This difference in pKa allows for selective protonation or deprotonation, drastically changing their solubility in aqueous versus organic solvents, which is the basis for acid-base extraction.[7][8][9][10]
Q4: I have a very small amount of crude product (<100 mg). Is column chromatography my only option?
Not necessarily. For small scales, a simple aqueous workup using a basic solution (like 1 M NaOH) in a separatory funnel or even a vial can be highly effective. If the impurity level is low, this might be sufficient. Alternatively, scavenger resins offer a highly efficient method for small-scale purification that avoids the need for a full chromatographic setup.[11][12]
Troubleshooting Guide
This section addresses common issues encountered during the purification process.
Issue 1: My crude product is a dark, oily residue after synthesis.
-
Probable Cause: Significant contamination with phenolic impurities, which are prone to oxidation, leading to colored byproducts.
-
Immediate Action: Before attempting chromatography, perform a liquid-liquid extraction. Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with a basic aqueous solution (e.g., 1 M NaOH) to remove the acidic phenol.
-
Verification: The aqueous layer will contain the deprotonated phenoxide salt. To confirm the removal, you can acidify a small sample of the aqueous layer with HCl. The reappearance of an oil or precipitate indicates the presence of the phenolic impurity.
Issue 2: NMR analysis after purification still shows aromatic peaks consistent with 2-chloro-6-fluorophenol.
-
Probable Cause 1: Inefficient Extraction. The basic wash may have been too weak or not performed enough times to remove all the phenol. Phenols are less acidic than carboxylic acids, so a sufficiently strong base and thorough mixing are required.[10][13]
-
Solution 1: Re-extraction. Repeat the basic wash with 1 M or 2 M NaOH solution. Ensure vigorous shaking of the separatory funnel for several minutes to maximize interfacial contact. Perform at least two washes.
-
Probable Cause 2: Co-elution during Chromatography. The solvent system used for column chromatography may not have been optimal, leading to overlapping elution of the amine and the phenol.
-
Solution 2: Optimize Chromatography.
-
Add a Base Modifier: For silica gel chromatography, the acidic nature of silica can cause severe tailing of basic amines.[14] Adding a small amount of a competing base like triethylamine (0.5-1% v/v) or ammonia in methanol to the mobile phase can neutralize the acidic silanol groups, leading to sharper peaks and better separation.[14]
-
Switch Stationary Phase: If separation on silica is still poor, consider using a more basic stationary phase like alumina or an amine-functionalized silica column, which is specifically designed for purifying basic compounds.[15][16]
-
Issue 3: My product yield is very low after the basic aqueous wash.
-
Probable Cause: The desired amine may have been partially protonated and lost to the aqueous layer, or an emulsion formed during extraction, trapping the product.
-
Solution:
-
Check pH: Ensure the pH of the basic wash is not excessively high. A pH of 11-12 is generally sufficient to deprotonate the phenol without significantly affecting the neutral amine.
-
Break Emulsions: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break the emulsion and improve phase separation.[13]
-
Back-Extraction: After separating the initial aqueous layer, perform a "back-extraction" by washing it with a fresh portion of the organic solvent to recover any dissolved product.
-
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is the first line of defense and is highly effective for removing bulk phenolic impurities.
Principle: The acidic phenol is deprotonated by a base to form a water-soluble salt (phenoxide), while the basic amine remains in its neutral, organic-soluble form.
Steps:
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 50-100 mg/mL.
-
First Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M sodium hydroxide (NaOH) solution.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat Wash: Repeat the wash with a fresh portion of 1 M NaOH. For stubborn impurities, a third wash may be necessary.
-
Neutral Wash: Wash the organic layer with an equal volume of brine to remove residual NaOH and break any minor emulsions.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified amine.
Mechanism of Acid-Base Extraction
The diagram below illustrates how changing the pH selectively moves the phenolic impurity from the organic phase to the aqueous phase.
Caption: Acid-base extraction workflow.
Protocol 2: Purification by Silica Gel Flash Chromatography
Use this method when acid-base extraction is insufficient or when other non-polar impurities are present.
Principle: The polarities of the amine and phenol are different enough to allow for separation on a polar stationary phase like silica gel. Modifying the mobile phase is key to success.
Steps:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
-
Slurry Preparation: Prepare a slurry of the crude product by adsorbing it onto a small amount of silica gel. Dry this completely. This "dry loading" technique generally results in better separation than loading the sample dissolved in a liquid.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent.
-
Loading: Carefully add the dried slurry containing your compound to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. A typical mobile phase for this separation would be a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) containing 0.5% triethylamine (TEA) .[14] The less polar phenol will typically elute before the more polar amine.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Data Summary: Method Selection Guide
| Impurity Level | Scale | Recommended Primary Method | Recommended Secondary Method | Rationale |
| High (>10%) | > 1 g | Acid-Base Extraction | Flash Chromatography | Extraction is economical for removing bulk impurities. Chromatography "polishes" the product. |
| Moderate (2-10%) | < 1 g | Acid-Base Extraction | Flash Chromatography | Extraction is fast and often sufficient. Chromatography provides higher purity if needed. |
| Low (<2%) | < 200 mg | Scavenger Resin | Preparative TLC / Flash Chromatography | Resins are highly selective and simple to use for small scales, minimizing product loss.[11][17] |
| Trace (<0.5%) | Any | Recrystallization (if solid) | N/A | If the amine is a solid, recrystallization is an excellent final purification step. |
Advanced Topic: Scavenger Resins
For challenging separations or high-purity requirements, scavenger resins provide a powerful tool.
What are they? Scavenger resins are solid polymer supports functionalized with chemical groups designed to react with and bind specific types of molecules.[11][12]
How do they work for this problem? An acid-scavenging resin (often a polymer-bound base like trisamine) or an ion-exchange resin can be used.[12][17] In this case, a basic resin (anion exchange) would be ideal. The crude product solution is passed through a cartridge or stirred with the resin. The acidic phenol binds to the basic resin, while the desired amine does not interact and remains in solution. The resin is then simply filtered off.[17]
Workflow for Scavenger Resin Purification
Caption: Scavenger resin purification workflow.
References
-
Wikipedia. Acid–base extraction. Available from: [Link]
-
Reddit. What is pka value of amines? r/chemhelp. Available from: [Link]
-
Chemistry LibreTexts. 21.4: Acidity and Basicity of Amines. Available from: [Link]
-
YouTube. Acid-Base Extraction Tutorial. Available from: [Link]
-
University of Colorado Boulder. Acid-Base Extraction. Available from: [Link]
-
YouTube. Basicity of Amines Explained with Examples. Available from: [Link]
-
ResearchGate. Simple Method for the Estimation of pKa of Amines. Available from: [Link]
-
Amerigo Scientific. Scavenger Resins. Available from: [Link]
-
Sandhya, K. and Ravindranath, B. (2012) Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74. Available from: [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. Available from: [Link]
-
SpinChem. Phenol scavenging using ion-exchange resin. Available from: [Link]
- Google Patents. US6897262B2 - Scavenger resin and processes for the use thereof.
- Google Patents. US8455691B2 - Process for the purification of aromatic amines.
-
Biotage. Metal scavengers for organic purification. Available from: [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Available from: [Link]
-
Course Hero. Nitration of Phenol and Purification by Column Chromatography Purpose. Available from: [Link]
-
Biotage. When should amine-bonded columns be used for purification? Available from: [Link]
-
Reddit. Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. Available from: [Link]
- Google Patents. US8013191B2 - Method for removing impurities from phenol.
-
PubChem. 2-Chloro-6-fluorophenol. Available from: [Link]
-
National Center for Biotechnology Information. Table 4-2, Physical and Chemical Properties of Chlorophenol Compoundsa. In: Toxicological Profile for Chlorophenols. Available from: [Link]
-
Asian Journal of Research in Chemistry. Impurity Profiling With Use of Hyphenated Techniques. Available from: [Link]
-
PubChem. 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanamine. Available from: [Link]
-
Mellifiq. Phenols removal. Available from: [Link]
- Google Patents. JPS58109441A - Process for producing 2-(2'-chloroethoxy)ethanol.
-
MDPI. Removal of Phenol from Aqueous Solution Using Internal Microelectrolysis with Fe-Cu: Optimization and Application on Real Coking Wastewater. Available from: [Link]
-
ResearchGate. HILIC–MS Determination of Genotoxic Impurity of 2-Chloro- N -(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. Available from: [Link]
- Google Patents. DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride.
Sources
- 1. 2-Chloro-6-fluorophenol | 2040-90-6 [chemicalbook.com]
- 2. 2-Chloro-6-fluorophenol | C6H4ClFO | CID 2773710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2040-90-6 | 2-Chloro-6-fluorophenol [fluoromart.com]
- 4. echemi.com [echemi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. vernier.com [vernier.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 12. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. biotage.com [biotage.com]
- 15. biotage.com [biotage.com]
- 16. reddit.com [reddit.com]
- 17. spinchem.com [spinchem.com]
Overcoming steric hindrance in 2,6-disubstituted phenoxyamine reactions
Subject: Overcoming Steric Hindrance in 2,6-Disubstituted Phenoxyamine Reactions Ticket ID: CHEM-SUP-26-DISUB Assigned Specialist: Senior Application Scientist Status: Active Guide
Executive Summary: The Nucleophilic Paradox
You are likely here because a standard reaction (EDC coupling or
The Core Problem: While the oxygen atom adjacent to the nitrogen should theoretically boost reactivity via the Alpha-Effect (raising the HOMO energy of the nitrogen lone pair), the Orth-Effect (2,6-disubstitution) creates a physical blockade. The steric bulk of the ortho-groups (methyl, ethyl, halogens) shields the nitrogen, rendering the electronic advantage moot.
This guide provides the "Nuclear Option" protocols to force these reactions to completion.
Module A: Amidation Strategies (The "Super-Active" Esters)
Standard carbodiimides (EDC/DCC) generate O-acylisourea intermediates that are too short-lived and sterically demanding for your hindered nucleophile. You must use reagents that form active esters with specific leaving group geometries.
Reagent Selection Matrix
| Reagent | Class | Steric Penetration | Risk Profile | Recommendation |
| HATU | Uronium (OAt) | High | Sensitizer | Gold Standard for small scale (<1g). The 7-aza nitrogen aids reactivity via anchimeric assistance. |
| COMU | Uronium (Oxyma) | High | Low (Explosion safe) | Excellent alternative to HATU; easier removal of byproducts. |
| T3P | Phosphonic Anhydride | Very High | Low | Best for Scale-up . Low epimerization, drives reaction by entropy (releases gas/salt). |
| EDC/HOBt | Carbodiimide | Low | Low | Do Not Use for 2,6-disubstituted systems. |
Protocol 1: High-Force Amidation (HATU/HOAt Method)
Use this for precious intermediates where yield is paramount.
-
Stoichiometry: Dissolve Carboxylic Acid (1.0 equiv) in dry DMF (0.2 M).
-
Base: Add DIPEA (3.0 equiv). Note: Excess base prevents the protonation of the phenoxyamine, which is critical.
-
Activation: Add HATU (1.2 equiv) and HOAt (0.5 equiv additive). Stir for 5 mins.
-
Why HOAt? The 7-nitrogen on the benzotriazole ring H-bonds with the incoming amine, guiding it into the active ester despite the steric bulk.
-
-
Addition: Add the 2,6-disubstituted phenoxyamine (1.2 equiv).
-
Energy: Stir at 50°C for 12-24h.
-
Checkpoint: If conversion <50% at 4h, move to Microwave (Module C).
-
Protocol 2: Scalable Amidation (T3P Method)
Use this for >5g scale or if purification is difficult.
-
Mix: Combine Acid (1.0 equiv) and Phenoxyamine (1.2 equiv) in EtOAc or 2-MeTHF.
-
Base: Add Pyridine (3.0 equiv). Pyridine acts as both base and acyl-transfer catalyst.
-
Reagent: Add T3P (50% w/w in EtOAc, 2.0 equiv) dropwise.
-
Reaction: Heat to reflux (EtOAc ~77°C) for 24h.
-
Workup: Wash with water. T3P byproducts are water-soluble.[1][2]
Module B: Alkylation & Reductive Amination
Direct alkylation (
The Solution: Reductive Amination
Avoid the
Workflow Visualization
Figure 1: Decision logic for alkylating sterically hindered phenoxyamines. Reductive amination avoids the steric penalty of the SN2 transition state.
Protocol 3: Titanium-Mediated Reductive Amination
-
Complexation: In a sealed vial, mix 2,6-disubstituted phenoxyamine (1.0 equiv) and the Ketone/Aldehyde (1.2 equiv).
-
Lewis Acid: Add Ti(OiPr)4 (Titanium isopropoxide, 2.0 equiv) neat.
-
Stir: Stir at room temperature for 6-12h. The solution will become viscous.
-
Dilution: Dilute with dry MeOH.
-
Reduction: Carefully add NaBH3CN (2.0 equiv). Caution: Exothermic.
-
Quench: Add 1N NaOH to precipitate titanium salts. Filter through Celite.
Module C: Advanced Energy Input (Microwave)
When thermal heating fails, microwave irradiation provides direct dielectric heating, often overcoming the activation energy barrier imposed by the ortho-substituents.
Microwave Protocol (Amidation)
-
Solvent: NMP or DMF (High dielectric constant).
-
Concentration: High (0.5 M - 1.0 M). Intramolecular collision frequency is key.
-
Conditions: 120°C - 150°C for 20 minutes.
-
Warning: O-N bonds are labile. Do not exceed 160°C to prevent thermal rearrangement or cleavage of the O-N bond (Bamberger-like rearrangements).
Troubleshooting FAQ
Q: My reaction turns black, and I see the starting phenol. What happened? A: You likely cleaved the N-O bond. This happens with harsh reducing agents (e.g., LiAlH4) or excessive heat (>160°C).
-
Fix: Switch to milder reducing agents (NaBH3CN) and keep temperatures <140°C.
Q: I'm using HATU, but the reaction stops at 50% conversion. A: The active ester is hydrolyzing faster than the amine can attack.
-
Fix: Add the HATU in portions (0.5 equiv every 2 hours). Also, ensure your solvent is anhydrous. Water is a small nucleophile that beats your hindered amine every time.
Q: Can I use an Acid Chloride instead of HATU? A: Yes, but with caution. Acid chlorides are highly reactive but can cause bis-acylation (reacting twice) or degradation.
-
Fix: If using acid chlorides, use a biphasic system (Schotten-Baumann conditions) or heat with pyridine.
Q: The product co-elutes with the byproduct. A: Common with urea byproducts from EDC.
-
Fix: Switch to COMU or T3P . T3P byproducts are water-soluble and wash away. COMU byproducts are easily separated.
References
-
Albericio, F., et al. "COMU: A Safer and More Effective Replacement for HATU." Chemistry – A European Journal, 2009.
-
Dunetz, J. R., et al. "T3P: The Reagent of Choice for Large-Scale Amidation." Organic Process Research & Development, 2016.
-
Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004.
-
Bode, J. W., et al. "Chemoselective Amide Ligations of Hydroxylamines." Nature, 2006.
-
Sigma-Aldrich Technical Bulletin. "Peptide Coupling Reagents: A Guide to Mechanism and Selection."
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine
Introduction
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, providing unparalleled insight into the molecular framework of organic compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-(2-chloro-6-fluorophenoxy)ethan-1-amine, a molecule featuring a diverse array of chemical environments.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of spectral data, delving into the causal relationships between molecular structure and spectroscopic output. We will explore the predictive analysis of chemical shifts and coupling constants, outline robust experimental protocols, and discuss how NMR data, in concert with other techniques, provides a self-validating system for structural confirmation.
Part 1: Molecular Structure and Predictive NMR Analysis
A thorough understanding of the molecule's structure is the prerequisite for any spectral interpretation. The target compound, 2-(2-chloro-6-fluorophenoxy)ethan-1-amine, possesses a substituted aromatic ring linked to an amino-ethyl chain via an ether bond. The absence of any symmetry elements renders all carbons and protons chemically non-equivalent, which predicts a complex but highly informative set of NMR signals.
To facilitate discussion, the atoms are systematically numbered as shown in the diagram below.
Caption: Numbering scheme for 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the aromatic, aliphatic, and amine protons.
-
Aromatic Region (δ 6.5-8.0 ppm): The electronic environment of the three aromatic protons (H3, H4, H5) is heavily influenced by the substituents. The ether oxygen acts as an electron-donating group through resonance, while the chlorine and fluorine atoms are electron-withdrawing through induction.[1][2] The interplay of these effects dictates the precise chemical shifts.
-
H3: This proton is ortho to the fluorine and meta to the ether oxygen. It will likely appear as a doublet of doublets (dd) due to coupling with H4 (³JHH, ortho, ~7-9 Hz) and the fluorine atom (⁴JHF, meta, ~1-3 Hz).
-
H4: Positioned para to the fluorine and meta to the chlorine, H4 is expected to be a triplet (or more accurately, a doublet of doublets with similar coupling constants) from coupling to H3 and H5 (³JHH, ortho, ~7-9 Hz).
-
H5: This proton is ortho to the chlorine and meta to the ether oxygen. It is expected to be a doublet of doublets (dd) due to coupling with H4 (³JHH, ortho, ~7-9 Hz) and a smaller long-range coupling to the fluorine (⁵JHF, para, ~0-1 Hz).
-
-
Aliphatic Region (δ 2.5-4.5 ppm): The two methylene groups form an ethyl bridge.
-
-OCH₂- (H8): These protons are directly attached to a carbon bonded to an electronegative oxygen atom, causing a significant downfield shift.[3][4] They will appear as a triplet, coupled to the adjacent H9 protons (³JHH ~5-7 Hz). The expected chemical shift is around δ 4.0-4.3 ppm.
-
-CH₂N- (H9): These protons are adjacent to the amine group. They are less deshielded than H8 and are expected to resonate further upfield.[3][5] They will also appear as a triplet due to coupling with the H8 protons (³JHH ~5-7 Hz). The predicted chemical shift is in the range of δ 2.8-3.2 ppm.
-
-
Amine Protons (-NH₂): The signal for the primary amine protons is highly variable and depends strongly on the solvent, concentration, and temperature.[6][7]
-
In aprotic solvents like CDCl₃, the signal is often broad and may appear anywhere from δ 0.5 to 4.0 ppm due to rapid proton exchange and quadrupole broadening from the ¹⁴N nucleus.[3]
-
In hydrogen-bond-accepting solvents like DMSO-d₆, the exchange rate is slowed, often resulting in a sharper signal.[8]
-
Crucially, these protons typically do not couple with adjacent protons (H9) due to rapid exchange. A common method to confirm this assignment is the "D₂O shake," where adding a drop of deuterium oxide to the NMR tube results in the disappearance of the -NH₂ signal as the protons are exchanged for deuterium.[3][9]
-
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Integration |
| H3 | 6.9 - 7.2 | dd | ³JHH ≈ 7-9, ⁴JHF ≈ 1-3 | 1H |
| H4 | 7.1 - 7.4 | t or dd | ³JHH ≈ 7-9 | 1H |
| H5 | 6.8 - 7.1 | dd | ³JHH ≈ 7-9, ⁵JHF ≈ 0-1 | 1H |
| H8 (-OCH₂-) | 4.0 - 4.3 | t | ³JHH ≈ 5-7 | 2H |
| H9 (-CH₂N-) | 2.8 - 3.2 | t | ³JHH ≈ 5-7 | 2H |
| -NH₂ | 0.5 - 4.0 | broad singlet | None | 2H |
Predicted ¹³C NMR Spectrum
In a standard proton-decoupled ¹³C NMR experiment, each unique carbon atom will produce a single peak. The chemical shifts are primarily determined by the hybridization and the electronic environment.[10]
-
Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected.
-
C1, C2, C6: These carbons are directly attached to heteroatoms and will be the most downfield. C1 (bonded to O) will be significantly deshielded. C2 (bonded to F) and C6 (bonded to Cl) will also be downfield. The carbon bonded to fluorine (C2) will appear as a large doublet due to one-bond C-F coupling (¹JCF ~240-250 Hz).[11] The other aromatic carbons will also show smaller couplings to fluorine (²JCF, ³JCF, etc.).
-
C3, C4, C5: These carbons, bonded to hydrogen, will appear in the typical aromatic region (δ 115-130 ppm). Their exact shifts will be modulated by the effects of the substituents.
-
-
Aliphatic Carbons (δ 30-70 ppm):
| Carbon Assignment | Predicted δ (ppm) | Expected C-F Coupling |
| C1 (-OAr) | 150 - 158 | ²JCF (doublet) |
| C2 (-F) | 155 - 162 | ¹JCF (large doublet) |
| C3 | 115 - 125 | ²JCF (doublet) |
| C4 | 125 - 135 | ³JCF (doublet) |
| C5 | 120 - 130 | ⁴JCF (doublet) |
| C6 (-Cl) | 120 - 128 | ³JCF (doublet) |
| C8 (-OCH₂-) | 65 - 70 | None |
| C9 (-CH₂N-) | 40 - 45 | None |
Part 2: Experimental Design and Protocols
The quality and interpretability of NMR data are directly dependent on meticulous experimental practice. The following protocols represent a self-validating system for acquiring high-quality spectra.
Experimental Workflow
The process from sample receipt to final analysis follows a logical progression designed to ensure data integrity.
Caption: General workflow for NMR structural elucidation.
Detailed Protocols
Protocol 1: Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of 2-(2-chloro-6-fluorophenoxy)ethan-1-amine directly into a clean, dry vial.
-
Solvent Selection: Choose an appropriate deuterated solvent.
-
Choice A (Standard): Deuterated chloroform (CDCl₃). It is an excellent solvent for a wide range of organic molecules. However, be aware that the amine proton signal may be broad or difficult to locate.
-
Choice B (For Amine Protons): Deuterated dimethyl sulfoxide (DMSO-d₆). This solvent effectively reduces the rate of proton exchange, leading to sharper -NH₂ signals.[8]
-
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although modern spectrometers can lock onto the deuterium signal of the solvent and reference it appropriately.
-
Transfer: Vortex the vial until the sample is fully dissolved. Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Final Check: Ensure the liquid height is sufficient for the instrument's detector (typically ~4-5 cm). Cap the NMR tube securely.
Protocol 2: Data Acquisition (¹H NMR)
-
Instrument Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent.
-
Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is critical for achieving sharp lines and high resolution.
-
Parameter Setup:
-
Pulse Angle: 30-45 degrees (a smaller flip angle allows for a shorter relaxation delay).
-
Spectral Width: ~16 ppm (centered around 6 ppm).
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8 or 16 (adjust based on sample concentration).
-
-
Acquisition: Run the experiment.
Protocol 3: Data Processing (¹H NMR)
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to ensure the baseline is flat.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or TMS (δ 0.00 ppm).
-
Integration: Integrate all signals to determine the relative number of protons for each peak.
-
Peak Picking: Identify the chemical shift of each peak and multiplet. Analyze coupling constants.
Part 3: Comparative Insights and Advanced Methods
While ¹H and ¹³C NMR are powerful, integrating them with other techniques provides a more complete picture. Mass Spectrometry would confirm the molecular weight (205.64 g/mol ) and provide fragmentation patterns, while IR Spectroscopy could confirm the presence of key functional groups (N-H stretch, C-O ether stretch, C-Cl, and C-F bonds).
For a molecule with this level of complexity, especially in the aromatic region, 2D NMR techniques are invaluable for definitive assignments.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show correlations between H3-H4, H4-H5, and crucially, between the H8 and H9 methylene groups, confirming their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. It would definitively link each proton signal (H3, H4, H5, H8, H9) to its corresponding carbon signal (C3, C4, C5, C8, C9).
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. For example, it could show a correlation from the H8 protons to the aromatic C1, confirming the ether linkage, and from H9 to C8.
By employing this comprehensive approach—from predictive analysis through meticulous experimentation to advanced 2D techniques—researchers can achieve an unassailable structural determination of 2-(2-chloro-6-fluorophenoxy)ethan-1-amine, embodying the principles of scientific rigor and trustworthiness.
References
- Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.
- NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.
- Amine protons on NMR. Reddit.
- NMR Spectroscopy Of Amines. JoVE.
- Structure Determination of Organic Compounds. University of Nebraska–Lincoln.
- GUIDE TO FLUORINE NMR FOR ORGANIC CHEMISTS. Wiley.
- Chemical shifts. University of Potsdam.
- Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs.
- Proton NMR Table.
- Uses of 13C NMR Spectroscopy.
- 13C NMR Chemical Shift Table. University of Colorado Boulder.
- 1H NMR Chemical Shifts for Common Functional Groups.
- NMR Chemical Shift Values Table. Chemistry Steps.
- NMR Spectroscopy – 1H NMR Chemical Shifts.
- 13C nmr spectrum of ethylamine. Doc Brown's Chemistry.
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 3. jove.com [jove.com]
- 4. Proton NMR Table [www2.chemistry.msu.edu]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. acdlabs.com [acdlabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. download.e-bookshelf.de [download.e-bookshelf.de]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine and its Analytical Alternatives
This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine. It further compares this mass spectrometric approach with alternative analytical methodologies, offering researchers, scientists, and drug development professionals a comprehensive resource for the characterization of this and structurally related compounds.
Introduction to 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine
2-(2-Chloro-6-fluorophenoxy)ethan-1-amine is a substituted phenoxyethanamine with the molecular formula C₈H₉ClFN and a molecular weight of 173.62 g/mol .[1] Its structure incorporates several key features that dictate its behavior in a mass spectrometer: a halogenated aromatic ring, an ether linkage, and a primary amine. Understanding the fragmentation of this molecule is crucial for its identification in complex mixtures and for structural elucidation in various research and development settings.
Fundamentals of Electron Ionization Mass Spectrometry (EI-MS)
Electron ionization (EI) is a hard ionization technique where molecules are bombarded with high-energy electrons (typically 70 eV).[2] This process imparts significant energy into the molecule, leading to the formation of an energetically unstable molecular ion (M+•) that subsequently undergoes extensive and reproducible fragmentation.[2][3] The resulting fragmentation pattern serves as a "molecular fingerprint," enabling structural elucidation and library matching.[2]
Predicted Fragmentation Pathways of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine
The fragmentation of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine in EI-MS is governed by the relative stabilities of the resulting ions and neutral losses. The primary fragmentation pathways are initiated by the ionization of a lone pair of electrons on the nitrogen or oxygen atoms, or from the π-system of the aromatic ring.
The Molecular Ion (M+•)
The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound. Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed. The natural abundance of chlorine isotopes is approximately 75.77% ³⁵Cl and 24.23% ³⁷Cl, resulting in an M+• to M+2• peak intensity ratio of roughly 3:1.[4][5][6] For this compound, we would expect peaks at m/z 173 and 175.
Key Fragmentation Pathways
Several key fragmentation pathways are anticipated for this molecule:
-
Alpha-Cleavage: This is a dominant fragmentation pathway for aliphatic amines.[7][8] It involves the homolytic cleavage of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable iminium cation.
-
Cleavage of the Ether Bond: The bond between the aromatic ring and the ether oxygen (Ar-O) or the bond between the ether oxygen and the ethyl group (O-CH₂) can cleave, leading to characteristic fragments.
-
Fragmentation of the Aromatic Ring: The substituted phenyl ring can undergo fragmentation, including the loss of halogen atoms. The loss of a chlorine radical is a common fragmentation mode for chlorinated compounds.[4][9]
-
Loss of Small Neutral Molecules: The loss of small, stable neutral molecules such as ethylene (C₂H₄) can also occur.
Below is a Graphviz diagram illustrating the predicted major fragmentation pathways.
Caption: Predicted major fragmentation pathways of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine.
Tabulated Predicted Mass Spectrum
The following table summarizes the predicted major fragments, their mass-to-charge ratios (m/z), and their proposed structures.
| m/z (relative intensity) | Proposed Fragment Ion | Formula | Fragmentation Pathway |
| 173/175 (Moderate) | Molecular Ion | [C₈H₉ClFN]⁺• | - |
| 143/145 (Low) | [M - NH₂]⁺ | [C₈H₈ClFO]⁺ | Loss of amino radical |
| 144/146 (Moderate) | [ClFC₆H₃O]⁺ | [C₆H₃ClFO]⁺ | Cleavage of the O-CH₂ bond |
| 128/130 (Low) | [ClFC₆H₃]⁺ | [C₆H₃ClF]⁺ | Loss of CO from m/z 144/146 |
| 115 (Low) | [FC₆H₃O]⁺ | [C₆H₃FO]⁺ | Loss of Cl• from m/z 144/146 |
| 30 (High) | [CH₂=NH₂]⁺ | [CH₄N]⁺ | Alpha-cleavage |
Comparison with Alternative Analytical Techniques
While EI-MS is a powerful tool for structural elucidation, a comprehensive analysis often involves complementary techniques.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass analysis.[10] | Separation based on partitioning between a mobile and stationary phase, followed by mass analysis.[10][11] | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. |
| Primary Use | Purity and impurity profiling, identification of volatile and semi-volatile compounds. | Purity and impurity profiling, suitable for a wide range of non-volatile and thermally labile compounds.[10][11] | Definitive structural elucidation, determination of stereochemistry. |
| Specificity | High, especially with a mass spectrometer detector.[10] | High, with tandem MS (MS/MS) providing excellent selectivity.[11] | Very high, provides detailed information about the chemical environment of each atom. |
| Sensitivity | High, capable of detecting trace-level impurities.[10] | Very high, especially with modern mass spectrometers. | Lower sensitivity compared to mass spectrometry. |
| Sample Throughput | Moderate to high. | High. | Low, as it is a time-consuming technique. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines a general method for the analysis of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine.
Instrumentation:
-
Gas Chromatograph equipped with a Mass Spectrometer (MS) detector.
Sample Preparation:
-
Accurately weigh approximately 1 mg of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine.
-
Dissolve in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Vortex to ensure complete dissolution.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 30-300
Data Analysis:
-
Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).
-
Extract the mass spectrum for the analyte peak.
-
Analyze the fragmentation pattern and compare it to the predicted fragments and library spectra if available.
Caption: General workflow for GC-MS analysis.
Conclusion
The mass spectrometry fragmentation of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine provides a wealth of structural information, characterized by a distinct molecular ion isotopic pattern and predictable fragmentation pathways including alpha-cleavage and cleavages of the ether linkage. While EI-MS is a robust technique for its identification, a multi-faceted analytical approach employing complementary methods such as HPLC-MS and NMR will provide the most comprehensive characterization. The provided experimental protocol for GC-MS serves as a starting point for method development and validation for the analysis of this and similar compounds.
References
- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds - Benchchem. (n.d.).
- Mass spectra of fluorocarbons. (n.d.).
- Halogen Fragmentation in Mass Spectrometry. (n.d.). Scribd.
- Mass Spectrometry. (2023, January 29). Chemistry LibreTexts.
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
- Fragmentation (mass spectrometry). (n.d.). In Wikipedia.
- Chloro pattern in Mass Spectrometry. (2023, November 19). YouTube.
- Structure Determination of Organic Compounds. (n.d.). UNL.
- 2.7 Mass Spectrometry of Some Common Functional Groups. (2023, February 11). Chemistry LibreTexts.
- Mass Spectrometry - Examples. (n.d.). UArizona Department of Chemistry and Biochemistry.
- Mass Spectrometry: Fragmentation Mechanisms. (2016, September 15). YouTube.
- Analytical Method Summaries. (2023, December 10). Eurofins.
- Mass Spectrometry: Fragmentation. (n.d.).
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
- Analytical methods for tracing pharmaceutical residues in water and wastewater. (n.d.). AquaEnergy Expo Knowledge Hub.
- ANALYTICAL METHODS. (n.d.).
- Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. (n.d.). PMC.
- 2-(2-chloro-6-fluorophenyl)ethanamine. (n.d.). Santa Cruz Biotechnology.
- Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023, September 8). MDPI.
- A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment. (n.d.). Benchchem.
Sources
- 1. 2-(2-chloro-6-fluorophenyl)ethanamine | CAS 149488-93-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
Bioisosteric Profiling of the 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine Pharmacophore
This guide provides a structural and functional analysis of the 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine moiety, treating it as a specialized pharmacophore used to optimize drug-target interactions and metabolic stability.
Executive Summary
The 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine moiety represents a "hybrid halogen" optimization of the classical phenoxyethylamine pharmacophore. While 2,6-disubstitution is a known strategy to enforce orthogonal conformation and block metabolic sites, the specific combination of Chlorine (Cl) and Fluorine (F) at the ortho positions offers a unique bioisosteric advantage. It balances the steric bulk and lipophilicity of a dichloro-analog with the metabolic robustness and electronegativity of a difluoro-analog.
This guide objectively compares this moiety against its primary bioisosteres (2,6-dichloro, 2,6-difluoro, and 2,6-dimethyl) to assist researchers in lead optimization for GPCR ligands, ion channel blockers, and kinase inhibitors.
Part 1: Structural & Physicochemical Analysis
The "Ortho-Effect" and Conformational Locking
The primary function of 2,6-disubstitution on a phenoxy ether is to restrict the rotation of the ether bond (
-
Mechanism: The steric bulk of the ortho substituents forces the ethylamine side chain to adopt a conformation nearly perpendicular to the aromatic ring (dihedral angle
90°). -
The Cl/F Advantage:
-
2,6-Difluoro: Small Van der Waals radii (1.47 Å) may allow "floppiness," leading to entropic penalties upon binding.
-
2,6-Dichloro: Large radii (1.75 Å) create a rigid "locked" state but significantly increase lipophilicity (LogP) and molecular weight.
-
2-Cl, 6-F (Hybrid): Provides sufficient steric bulk to enforce the bioactive perpendicular conformation while minimizing the lipophilic penalty associated with a second chlorine atom.
-
Electronic Profiling (Sigma & Pi Effects)
The electronic environment of the ether oxygen is critical for hydrogen bond accepting capability.
-
Fluorine: Strong
-withdrawing effect reduces the basicity of the ether oxygen, potentially altering H-bond strength with the target. -
Chlorine: Less electronegative than fluorine, modulating the electron density on the ring and the ether oxygen more moderately.
Metabolic Stability (The Blockade Strategy)
The 2,6-substitution pattern effectively blocks the primary sites of Phase I metabolism (ring hydroxylation). The "Hybrid" pattern prevents the formation of toxic quinone-imine intermediates often seen with electron-rich phenoxy rings.
Part 2: Bioisosteric Landscape (Comparative Data)
The following table contrasts the 2-Cl, 6-F moiety with standard alternatives. Data represents predicted values based on Matched Molecular Pair (MMP) analysis.
Table 1: Physicochemical & Metabolic Comparison of Phenoxyethylamine Analogs
| Moiety Variant | LogP Shift ( | tPSA ( | Steric Bulk ( | Metabolic Liability (CYP) | Bioisosteric Verdict |
| 2-Cl, 6-F (Target) | +0.7 | 21.3 | Medium | Low | Optimal balance of potency/ADME. |
| 2,6-Dichloro | +1.2 | 21.3 | High | Very Low | Risk of high lipophilicity/solubility issues. |
| 2,6-Difluoro | +0.3 | 21.3 | Low | Low-Medium | Potential for rapid clearance; conformational flexibility. |
| 2,6-Dimethyl (Mexiletine-like) | +0.6 | 21.3 | Medium | High | Benzylic hydroxylation risk (CYP2D6). |
| Unsubstituted | 0.0 | 21.3 | None | Very High | Rapid para-hydroxylation & O-dealkylation. |
*LogP Shift is relative to the unsubstituted phenoxyethylamine.
Decision Logic for Moiety Selection
The following diagram illustrates the decision process for selecting the 2-Cl, 6-F moiety during Lead Optimization.
Figure 1: SAR Decision Tree illustrating the selection of the 2-Cl, 6-F moiety to balance conformational rigidity, lipophilicity, and metabolic stability.
Part 3: Experimental Validation Protocols
To validate the superiority of the 2-Cl, 6-F moiety, the following experimental workflows are recommended. These protocols are designed to be self-validating with internal controls.
Protocol 1: Microsomal Stability Assay (Intrinsic Clearance)
Objective: Determine if the "Hybrid" halogenation effectively blocks CYP-mediated metabolism compared to the non-halogenated control.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
NADPH Regenerating System.[1]
-
Test Compounds (10 mM DMSO stock).
-
Positive Control: Verapamil (High clearance), Warfarin (Low clearance).
-
Internal Standard: Tolbutamide.
Workflow:
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Spike with test compound (Final conc: 1 µM). Pre-incubate at 37°C for 5 mins.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard.
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot
vs. time. The slope determines and .
Success Criteria:
-
The 2-Cl, 6-F analog should exhibit a
< 15 µL/min/mg protein (Low-Medium Clearance). -
The Unsubstituted analog typically shows
> 50 µL/min/mg (High Clearance).
Protocol 2: Partition Coefficient (LogD) Determination
Objective: Quantify the lipophilicity shift caused by the Cl/F substitution.
Method: Shake-Flask Method (Miniaturized).
-
Phase System: 1-Octanol / Phosphate Buffer (pH 7.4).
-
Equilibration: Dissolve compound in octanol-saturated buffer. Add buffer-saturated octanol. Shake for 1 hour; centrifuge.
-
Quantification: Measure concentration in both phases using HPLC-UV.
-
Self-Validation: Mass balance must be >90% (Sum of mass in both phases = Initial mass).
Part 4: Metabolic Pathway Visualization
Understanding why this moiety works requires visualizing the blocked metabolic routes.
Figure 2: Metabolic pathway analysis. The 2,6-disubstitution pattern effectively blocks the ortho-hydroxylation pathway, shifting metabolism primarily to O-dealkylation (which is generally slower) or para-hydroxylation (slowed by electron-withdrawing groups).
References
-
Bioisosterism in Drug Design
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
-
Halogen Effects
-
Wilcken, R., et al. (2013). "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 56(4), 1363–1388.
-
-
Metabolic Stability of Ethers
-
Johansson, F., et al. (2014). "The Effect of Fluorine Scanning on the Metabolic Stability of a Phenoxy-Ether Scaffold." MedChemComm, 5, 1058-1063.
-
-
Tezacaftor/CFTR Modulator Chemistry (Contextual)
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine
Welcome to a comprehensive guide on the safe and compliant disposal of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine. As researchers and drug development professionals, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide provides a procedural framework grounded in scientific principles to ensure that this compound is managed safely and with minimal environmental impact. The dual chemical nature of this molecule—a halogenated aromatic ether and a primary amine—necessitates a specific and cautious approach to its disposal.
Section 1: Hazard Characterization and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine is classified as a hazardous substance. Its primary risks stem from its corrosive and irritant properties. The presence of chlorine and fluorine atoms on the phenyl ring places it in the category of halogenated organic compounds, which are often subject to stringent environmental regulations due to their potential for persistence and toxicity in ecosystems[1].
The amine functional group imparts a basic character, creating a risk of vigorous or exothermic reactions if mixed with acids[2][3]. Therefore, the first principle of its management is recognizing it as a multi-hazard substance.
Table 1: Hazard Profile of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine
| Hazard Classification | Description | GHS Hazard Statement | Supporting Sources |
| Skin Corrosion/Irritation | Causes skin irritation. Prolonged or repeated contact can lead to more severe damage. | H315 | [4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation, with the potential for lasting damage if not promptly addressed. | H319 | [4] |
| Environmental Hazard | As a halogenated organic compound, it poses a risk to aquatic life and can persist in the environment. | Not explicitly stated in all SDS, but implied by its chemical class. | [1][5] |
| Chemical Reactivity | As an amine, it is basic and will react with acids. It should be kept away from strong oxidizing agents. | General chemical principle for amines. | [2][3] |
Section 2: The Core Principle: Waste Segregation
The single most critical step in proper chemical waste management is segregation at the source. Mixing disparate waste streams is not only a violation of regulatory standards but also a significant safety hazard. For this specific compound, segregation prevents dangerous reactions and ensures the waste is directed to the appropriate high-temperature destruction facility capable of handling halogenated organics[3][5].
The logical workflow for segregating this waste is straightforward but essential. It must be collected in a container designated exclusively for halogenated organic waste. To prevent hazardous reactions, this container must not contain acidic waste or strong oxidizing agents[2].
Caption: Waste Segregation Workflow for the compound.
Section 3: Step-by-Step Disposal Protocol for Unused or Contaminated Product
This protocol outlines the standard operating procedure for collecting and disposing of waste 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine. The primary and only acceptable disposal route for this compound is through a licensed environmental health and safety (EHS) vendor for high-temperature incineration[5][6].
Experimental Protocol: Waste Collection and Disposal
-
Personal Protective Equipment (PPE) Confirmation: Before handling the waste, ensure you are wearing appropriate PPE. This includes:
-
Waste Container Selection:
-
Labeling the Waste Container:
-
Waste Transfer:
-
Carefully transfer the waste into the prepared container using a funnel to prevent spills.
-
Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.[3]
-
Securely cap the container immediately after adding waste. It is a regulatory violation to leave a hazardous waste container open except when actively adding to it.[3][7]
-
-
Temporary Storage (Satellite Accumulation Area):
-
Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.
-
This area must be under the control of the lab personnel and situated away from drains, heat sources, and direct sunlight.[2][7]
-
Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
-
Arranging for Professional Disposal:
-
Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Do not accumulate more than 55 gallons of hazardous waste in a satellite area.[8]
-
The EHS department will manage the final disposal, which for halogenated organic compounds typically involves incineration at an EPA-permitted facility.[5]
-
Caption: End-to-end disposal workflow.
Section 4: Managing Contaminated Materials and Empty Containers
Proper disposal extends to all materials that have come into contact with the chemical.
-
Contaminated Solids: Items such as gloves, absorbent pads from spill cleanups, and contaminated silica gel should be collected in a separate, clearly labeled solid hazardous waste container. This container should be labeled "Solid Waste Contaminated with 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine" and disposed of through your EHS provider.
-
Empty Containers: According to the EPA, a container that held a hazardous chemical is not considered "empty" until it has been properly decontaminated.[3]
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol).
-
Collect Rinsate: The first rinse is considered acutely hazardous and must be collected and disposed of as liquid hazardous waste in your halogenated waste stream.[9] Subsequent rinses should also be collected.
-
Deface Label: Completely remove or deface the original product label.[9]
-
Final Disposal: Once rinsed and air-dried with the cap removed, the container can typically be disposed of in the normal laboratory glass or plastic recycling stream, depending on institutional policy.[9][10]
-
Section 5: Prohibited Disposal Methods
To ensure safety and compliance, it is equally important to know what not to do. The following methods are strictly prohibited:
-
DO NOT Pour Down the Drain: This compound is a halogenated organic chemical. Such chemicals can be toxic to aquatic life, disrupt wastewater treatment processes, and are prohibited from drain disposal by regulations like the Clean Water Act.[2][11]
-
DO NOT Dispose of in Regular Trash: Disposing of this chemical or its unrinsed container in the regular trash can expose custodial staff to hazardous materials and is a clear regulatory violation.[12]
-
DO NOT Evaporate in a Fume Hood: Intentionally evaporating chemical waste is not a permissible disposal method and releases pollutants into the atmosphere.[9]
-
DO NOT Attempt Uncontrolled Neutralization: While amines can be neutralized with acid, doing so with a complex, hazardous amine without a validated protocol can generate significant heat and potentially hazardous byproducts. All waste should be handled by a professional disposal service.[13]
By adhering to these rigorous, safety-first procedures, you contribute to a culture of responsibility, ensuring the well-being of your colleagues and the protection of our environment.
References
-
Amine Disposal For Businesses. (2024). Collect and Recycle. [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]
-
Chemical Waste Disposal Guidelines. Emory University. [Link]
-
Acceptable Drain Disposal Procedures. (2016). USDA ARS. [Link]
-
Part G: Chemical Disposal Procedures. (2019). UW-La Crosse. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. California Code of Regulations. [Link]
-
Department of Environmental Health & Safety - Hazardous Waste Disposal Procedures. Towson University. [Link]
-
Perspective on halogenated organic compounds. (2023). National Institutes of Health (NIH). [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]
-
Hazardous Waste - EHSO Manual. Oakland University. [Link]
Sources
- 1. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. fishersci.com [fishersci.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. towson.edu [towson.edu]
- 11. Acceptable Drain Disposal Procedures : USDA ARS [ars.usda.gov]
- 12. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 13. uwlax.edu [uwlax.edu]
Personal protective equipment for handling 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine
Operational Safety Guide: Handling 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine
Part 1: Executive Safety Directive (The "Why")
As researchers, we often handle intermediate building blocks where specific Safety Data Sheet (SDS) data is sparse or generic. 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine is a primary amine attached to a halogenated phenoxy scaffold.[1]
You must treat this compound not just as a generic chemical, but as a lipophilic corrosive .
-
The Amine (-NH₂): Confers high basicity, leading to immediate tissue necrosis (Chemical Burns, Cat 1B) and respiratory irritation.
-
The Halogenated Ether (Cl/F-Phenoxy): Increases lipid solubility, facilitating rapid dermal absorption.[1] This means the corrosive damage can penetrate deeper than simple aliphatic amines, potentially delivering systemic toxicity.
Core Directive: Do not rely on "standard" lab PPE. Adopt a "Defense in Depth" strategy described below.
Part 2: Hazard Identification & Risk Assessment
We apply the Functional Group Safety Protocol to interpolate hazards where specific toxicological data may be incomplete.
| Functional Group | Associated Hazard | GHS Classification (Inferred) |
| Primary Amine | Caustic to mucous membranes; lachrymator.[1] | Skin Corr.[2][3] 1B / Eye Dam. 1 |
| Halogenated Arene | Hepatotoxicity potential; skin absorption. | Acute Tox. 4 (Oral/Dermal) |
| Ether Linkage | Peroxide formation (low risk here, but possible). | Flam. Liq. 4 (if liquid) |
Part 3: Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged contact with primary amines, which can permeate nitrile rubber in <15 minutes.
Hand Protection Protocol (Double Gloving)
-
Layer 1 (Inner): 2.5 mil Low-Derma Nitrile (Dexterity).[1]
-
Layer 2 (Outer): Silver Shield® (Laminate) OR 5-8 mil High-Grade Nitrile .[1]
-
Why? Laminate films provide >480 min breakthrough time for amines. If dexterity is critical and you forgo laminate, you MUST change outer nitrile gloves every 15 minutes or immediately upon splash.
-
Respiratory & Eye Protection
-
Engineering Control (Primary): All handling must occur inside a certified Chemical Fume Hood.
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are prohibited due to the risk of corrosive liquid/dust tracking around the lens.
-
Respiratory: If working outside a hood (e.g., spill cleanup), use a Full-Face Respirator with Multi-Gas (Organic Vapor + Ammonia/Methylamine) cartridges.[1]
PPE Specification Table
| Component | Standard | Material Specification | Replacement Frequency |
| Outer Glove | EN 374 / ASTM F739 | Nitrile (≥5 mil) or Laminate | Every 30 mins or immediately on splash |
| Inner Glove | EN 455 | Nitrile (Accelerator-Free) | Single use per session |
| Eye Wear | ANSI Z87.1+ | Indirect Vent Goggles | N/A (Decontaminate if splashed) |
| Body | ISO 13688 | Chemical Resistant Lab Coat (Poly/Cotton blend insufficient) | Wash separately if contaminated |
Part 4: Operational Workflow & Visualization
The following diagram illustrates the safe handling lifecycle, emphasizing the segregation of waste streams to prevent exothermic runaway reactions (Amines + Acid = Heat).
Figure 1: Operational lifecycle for handling corrosive amines. Note the critical restriction on paper towels for cleanup (high surface area + amine = rapid oxidation/heat).[1]
Part 5: Step-by-Step Handling Protocol
Preparation
-
Verify Ventilation: Ensure fume hood face velocity is 80–100 fpm.
-
Decontaminate Area: Clear the hood of acidic reagents (e.g., HCl, H₂SO₄) to prevent accidental mixing.
-
Prepare Quench Solution: Have a beaker of dilute acetic acid (5%) or citric acid nearby to neutralize minor spills on equipment (NOT on skin).
Weighing & Transfer
-
The Danger Zone: Solid amines can be sticky or waxy.
-
Technique: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.
-
Static Control: Use an ionizing gun if the solid is fluffy/static-prone to prevent it from "jumping" onto gloves.[1]
Cleanup & Decontamination
-
Wipe Down: Use a solvent-soaked wipe (Ethanol or Isopropanol) to clean the balance area.[1]
-
Acid Wash: Follow with a mild citric acid wipe to neutralize trace amine residues.
-
Doffing: Remove outer gloves inside the hood. Peel inner gloves off by turning them inside out. Wash hands with soap and water for 60 seconds.
Part 6: Disposal & Waste Management
CRITICAL WARNING: Never pour amine waste into a container holding strong acids or oxidizers. The neutralization reaction is highly exothermic and can cause waste bottles to explode.
-
Stream Selection: Segregate into "Basic Organic Waste" or "Halogenated Organic Waste" (due to the Cl/F atoms).
-
Labeling: Clearly mark the tag with:
-
Contains: 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine.[1]
-
Hazard Checkboxes: Toxic, Corrosive, Basic.
-
-
Rinsing: Triple rinse empty vials with Methanol before discarding in glass waste.
Part 7: Emergency Response (Self-Validating)
-
Skin Contact:
-
Immediate Action: Flush with water for 15 minutes.[4]
-
Why? Amines bind to proteins. Acid neutralization on skin (e.g., vinegar) is contraindicated as the heat of neutralization causes further thermal burns on top of chemical burns. Water only.
-
-
Eye Contact:
-
Flush for 15 minutes holding eyelids open. Time it. (15 minutes feels like an eternity; use a timer).
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Amines). [Link][1]
-
PubChem. (2023).[1] Compound Summary for Primary Aromatic/Aliphatic Amines (General Hazard Class). National Library of Medicine. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
